Methyl 1H-indene-3-carboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 3H-indene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-13-11(12)10-7-6-8-4-2-3-5-9(8)10/h2-5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCZDADAEVAQBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CCC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375415 | |
| Record name | Methyl 1H-indene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39891-79-7 | |
| Record name | Methyl 1H-indene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Physical Properties of Methyl 1H-indene-3-carboxylate
For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical entities is paramount. This technical guide provides a detailed overview of the known physical and chemical characteristics of Methyl 1H-indene-3-carboxylate (CAS No: 39891-79-7), a valuable building block in organic synthesis.
Core Physical and Chemical Data
This compound is an ester derivative of 1H-indene-3-carboxylic acid. It is recognized for its utility in the synthesis of a variety of organic compounds, finding applications in the pharmaceutical and chemical industries.[1] The compound typically presents as a light-yellow oil or liquid.[2][3] For optimal stability, it should be stored in a dry, sealed container at temperatures between 2-8°C.[4]
General and Computational Properties
Below is a summary of the fundamental identifiers and computed properties for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀O₂ | [1][2][4] |
| Molecular Weight | 174.20 g/mol | [1][4] |
| CAS Number | 39891-79-7 | [1][2][4] |
| Purity | ≥95% | [2][4] |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | [4] |
| LogP (Octanol-Water Partition Coefficient) | 1.7991 | [4][5] |
| Hydrogen Bond Acceptors | 2 | [4] |
| Hydrogen Bond Donors | 0 | [4] |
| Rotatable Bonds | 1 | [4] |
Experimentally Determined Physical Properties
The following table summarizes the key physical properties of this compound that have been determined experimentally. It is important to note that a specific melting point has not been reported and is listed as not applicable for this oily substance.[1]
| Physical Property | Value | Conditions | Reference |
| Physical State | Light-yellow oil / Liquid | Ambient | [2][3] |
| Boiling Point | 291.7 °C | at 760 mmHg | [1][5] |
| Density | 1.181 g/cm³ | Not Specified | [1][5] |
| Flash Point | 118.1 °C | Not Specified | [1] |
| Solubility | Not Available | - | [1] |
| Melting Point | Not Available | - | [1] |
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound has been described in the literature, employing a visible-light-promoted Wolff rearrangement.
Synthesis of this compound
A general procedure for the synthesis involves the reaction of a 1-diazonaphthalen-2(1H)-one with methanol in a suitable solvent under blue LED irradiation.[3][6]
General Procedure: An oven-dried 4-mL vial equipped with a magnetic stirring bar is charged with the 1-diazonaphthalen-2(1H)-one (0.1 mmol, 1.0 equivalent), methanol, and toluene (1.0 mL). The mixture is stirred at room temperature under the irradiation of a 24 W blue LED for 12 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is directly subjected to flash column chromatography on silica gel (eluent: hexanes/EtOAc = 10:1) to yield the desired this compound as a light-yellow oil.[3]
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following ¹H and ¹³C NMR spectral data have been reported for this compound in CDCl₃.[3]
¹H NMR (300 MHz, CDCl₃): δ 7.97 (d, J = 7.6 Hz, 1H), 7.42 – 7.39 (m, 2H), 7.31 – 7.17 (m, 2H), 3.84 (s, 3H), 3.46 (d, J = 1.9 Hz, 2H) ppm.[3]
¹³C NMR (75 MHz, CDCl₃): δ 164.6, 144.6, 143.4, 140.7, 136.1, 126.7, 125.6, 123.8, 122.4, 51.6, 38.5 ppm.[3]
Characterization Workflow
The logical flow for the synthesis and characterization of a chemical compound such as this compound is depicted in the following diagram. This workflow ensures the correct synthesis and purification of the target molecule, followed by rigorous structural and purity verification.
Caption: Workflow for Synthesis and Characterization.
References
- 1. lookchem.com [lookchem.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. rsc.org [rsc.org]
- 4. chemscene.com [chemscene.com]
- 5. This compound | CAS#:39891-79-7 | Chemsrc [chemsrc.com]
- 6. Synthesis of a versatile 1H-indene-3-carboxylate scaffold enabled by visible-light promoted Wolff rearrangement of 1-diazonaphthalen-2(1H)-ones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Chemical Properties of Methyl 1H-indene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 1H-indene-3-carboxylate is a versatile organic compound with applications in the pharmaceutical and chemical industries as a synthetic building block. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its reactivity. All quantitative data is presented in structured tables for ease of reference, and key experimental workflows are visualized using Graphviz diagrams.
Chemical and Physical Properties
This compound, with the CAS number 39891-79-7, is an ester derivative of 1H-indene-3-carboxylic acid.[1] It is recognized for its utility as a key intermediate in the synthesis of a variety of organic molecules.[1] While some physical properties like the melting point are not consistently reported, its other characteristics have been documented. The compound is typically described as a light-yellow oil.[2]
General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₀O₂ | [1][3][4] |
| Molecular Weight | 174.2 g/mol | [1][3] |
| Appearance | Light-yellow oil | [2] |
| Boiling Point | 291.7 °C at 760 mmHg | [1][3] |
| Density | 1.181 g/cm³ | [1][3] |
| Flash Point | 118.1 °C | [1][3] |
| Melting Point | N/A | [1] |
| Solubility | N/A |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound. The following tables summarize the key nuclear magnetic resonance (NMR) and mass spectrometry (MS) data.
1.2.1. ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment | Source(s) |
| 7.97 | d | 7.6 | 1H | Aromatic H | [2] |
| 7.42 – 7.39 | m | 2H | Aromatic H | [2] | |
| 7.31 – 7.17 | m | 2H | Aromatic H | [2] | |
| 3.84 | s | 3H | -OCH₃ | [2] | |
| 3.46 | d | 1.9 | 2H | -CH₂- | [2] |
1.2.2. ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment | Source(s) |
| 164.6 | C=O (ester) | [2] |
| 144.6 | Aromatic C | [2] |
| 143.4 | Aromatic C | [2] |
| 140.7 | Aromatic C | [2] |
| 136.1 | Aromatic C | [2] |
| 126.7 | Aromatic C-H | [2] |
| 125.6 | Aromatic C-H | [2] |
| 123.8 | Aromatic C-H | [2] |
| 122.4 | Aromatic C-H | [2] |
| 51.6 | -OCH₃ | [2] |
| 38.5 | -CH₂- | [2] |
1.2.3. Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) data provides confirmation of the elemental composition.
| Ion | Calculated m/z | Found m/z | Source(s) |
| [M+H]⁺ | Not explicitly found for the methyl ester, but related ethyl ester C₁₂H₁₃O₂ [M+H]⁺ is 189.0916 | 189.0910 | [2] |
Experimental Protocols
The synthesis of this compound can be achieved through various methods. A notable and recent method involves a visible-light-promoted Wolff rearrangement.
Synthesis via Visible-Light-Promoted Wolff Rearrangement
This method provides a versatile route to various 1H-indene-3-carboxylates.[5]
2.1.1. General Procedure
An oven-dried 4-mL vial equipped with a magnetic stirring bar is charged with 1-diazonaphthalen-2(1H)-one (0.1 mmol, 1.0 equiv), methanol (20 equiv), and toluene (1.0 mL). The mixture is stirred at room temperature under the irradiation of a 24 W blue LED for 12 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is directly subjected to flash column chromatography on silica gel (eluent: hexanes/EtOAc = 10:1) to yield the desired product.[2]
2.1.2. Materials and Instrumentation
-
Reactants: 1-Diazonaphthalen-2(1H)-ones, various alcohols (in this case, methanol).
-
Solvent: Toluene.
-
Purification: Silica gel for flash column chromatography (200-300 mesh).
-
Instrumentation: Blue LED reactor (24 W), NMR spectrometer (Bruker AV 300 and 400 MHz), Mass spectrometer (Agilent GC/MS 5975C system).[2]
Analytical Methods
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C spectra are collected on a Bruker AV 300 or 400 MHz NMR spectrometer. Samples are dissolved in deuterated chloroform (CDCl₃), and residual solvent peaks are used as an internal standard (¹H NMR: CDCl₃ at 7.26 ppm; ¹³C NMR: CDCl₃ at 77.0 ppm).[2]
2.2.2. Mass Spectrometry (MS)
Mass spectra are collected on an Agilent GC/MS 5975C system, a MALDI Micro MX mass spectrometer, or an API QSTAR XL System.[2]
Chemical Reactivity
The reactivity of this compound is primarily dictated by the indene core and the carboxylate functional group. The indene ring system is known to undergo various reactions.
Reactivity of the Indene Core
The indene moiety is susceptible to polymerization and can participate in cycloaddition reactions.[6] Specifically, 1H-indene-3-carboxylic acid, a closely related compound, has been shown to react with ethylenic dienophiles via a Diels-Alder reaction, proceeding through a 2H-indene (isoindene) intermediate.[7] This suggests that this compound could undergo similar cycloaddition reactions, making it a valuable synthon for constructing complex polycyclic systems.
Reactivity of the Methyl Ester Group
The methyl ester group can undergo typical ester reactions such as hydrolysis to the corresponding carboxylic acid or transesterification with other alcohols under appropriate catalytic conditions.
Visualizations
Molecular Structure
Caption: Molecular structure of this compound.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Conclusion
This compound is a valuable chemical intermediate with well-defined spectroscopic properties, although some physical data such as its melting point and solubility require further investigation. The synthetic protocol outlined provides a modern and efficient route to this compound. Its reactivity, particularly the potential for cycloaddition reactions, makes it an attractive starting material for the synthesis of more complex molecular architectures relevant to pharmaceutical and materials science research. This guide serves as a foundational resource for professionals working with this compound.
References
An In-depth Technical Guide to the Molecular Structure and Bonding of Methyl 1H-indene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the molecular structure, bonding, and spectroscopic properties of methyl 1H-indene-3-carboxylate. The document collates available quantitative data from spectroscopic analyses and provides detailed experimental protocols for its synthesis and characterization. Due to the current absence of published crystallographic data, a definitive analysis of bond lengths and angles is not possible. Therefore, this guide presents a combination of experimental spectroscopic data and theoretical considerations of its molecular structure.
Molecular Structure and Bonding
This compound possesses the molecular formula C₁₁H₁₀O₂ and a molecular weight of 174.19 g/mol .[1][2][3] The structure consists of a bicyclic indene core, which is comprised of a fused benzene and cyclopentadiene ring, with a methyl carboxylate group substituted at the 3-position.
The bonding within the molecule can be understood through the principles of orbital hybridization. The benzene ring is aromatic, with each carbon atom being sp² hybridized, leading to a planar hexagonal ring with delocalized π-electrons. The five-membered ring is not aromatic and contains both sp² and sp³ hybridized carbon atoms. The carbon atoms of the double bond (C2 and C3) are sp² hybridized, while the methylene carbon (C1) is sp³ hybridized. The carbonyl carbon of the ester group is sp² hybridized, and the methyl carbon is sp³ hybridized. This combination of hybridized states dictates the overall geometry and reactivity of the molecule.
While precise, experimentally determined bond lengths and angles for this compound are not currently available in the public domain, theoretical calculations and data from structurally similar compounds can provide estimations. For instance, the bond lengths within the benzene ring are expected to be intermediate between typical single and double carbon-carbon bonds, characteristic of aromatic systems.
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and characterization of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the following peaks have been reported (300 MHz, CDCl₃): δ 7.97 (d, J = 7.6 Hz, 1H), 7.42 – 7.39 (m, 2H), 7.31 – 7.17 (m, 2H), 3.84 (s, 3H), 3.46 (d, J = 1.9 Hz, 2H) ppm.[4]
¹³C NMR Spectroscopy
Mass Spectrometry
Predicted mass spectrometry data for this compound indicates several possible adducts. The expected m/z values are: [M+H]⁺: 175.07536, [M+Na]⁺: 197.05730, and [M-H]⁻: 173.06080.[5]
Infrared (IR) Spectroscopy
An experimental IR spectrum for this compound has not been found in the surveyed literature. However, characteristic absorption bands can be predicted based on its functional groups. Expected peaks would include C-H stretching from the aromatic and aliphatic portions, a strong C=O stretching vibration from the ester group (typically around 1720-1700 cm⁻¹), C=C stretching from the aromatic and olefinic groups, and C-O stretching from the ester.
| Spectroscopic Data | This compound |
| ¹H NMR (300 MHz, CDCl₃) | δ 7.97 (d, J = 7.6 Hz, 1H), 7.42 – 7.39 (m, 2H), 7.31 – 7.17 (m, 2H), 3.84 (s, 3H), 3.46 (d, J = 1.9 Hz, 2H) ppm[4] |
| ¹³C NMR | Data not explicitly available. See section 2.2 for discussion. |
| Mass Spectrometry (Predicted) | [M+H]⁺: 175.07536, [M+Na]⁺: 197.05730, [M-H]⁻: 173.06080[5] |
| Infrared (IR) | Data not available. See section 2.4 for discussion. |
Experimental Protocols
Synthesis of this compound
A reported synthesis involves a visible-light-promoted Wolff rearrangement of 1-diazonaphthalen-2(1H)-ones followed by trapping of the in situ generated ketene intermediate with methanol.[6]
General Procedure: An oven-dried 4-mL vial equipped with a magnetic stirring bar is charged with 1-diazonaphthalen-2(1H)-one (0.1 mmol, 1.0 equiv), methanol, and toluene (1.0 mL). The mixture is stirred at room temperature under the irradiation of a 24 W blue LED for 12 hours. The reaction progress is monitored by TLC. Upon completion, the mixture is directly subjected to flash column chromatography on silica gel (eluent: hexanes/EtOAc = 10:1) to yield this compound as a light-yellow oil.[4]
Spectroscopic Characterization
NMR Spectroscopy: ¹H and ¹³C NMR spectra can be acquired on a Bruker AV 300 or 400 MHz NMR spectrometer. The sample is dissolved in deuterated chloroform (CDCl₃), and chemical shifts are referenced to the residual solvent peak (¹H NMR: CDCl₃ at 7.26 ppm; ¹³C NMR: CDCl₃ at 77.0 ppm).[4]
Mass Spectrometry: Mass spectra can be obtained using an Agilent GC/MS 5975C system, a MALDI Micro MX mass spectrometer, or an API QSTAR XL System.[4]
Signaling Pathways and Biological Activity
Currently, there is no specific information in the scientific literature detailing the involvement of this compound in any signaling pathways. However, the indene scaffold is present in various bioactive molecules, suggesting that derivatives of this compound could be of interest in drug discovery and development.[2]
Conclusion
This technical guide has summarized the available information on the molecular structure, bonding, and characterization of this compound. While spectroscopic data provides a solid foundation for its identification and characterization, the absence of crystallographic data precludes a detailed, quantitative analysis of its three-dimensional structure. Future research involving X-ray crystallography or computational chemistry would be invaluable in providing a more complete understanding of the molecular geometry and bonding of this compound. The synthetic protocol outlined provides a clear pathway for obtaining this molecule for further study.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. lookchem.com [lookchem.com]
- 3. chemscene.com [chemscene.com]
- 4. rsc.org [rsc.org]
- 5. PubChemLite - this compound (C11H10O2) [pubchemlite.lcsb.uni.lu]
- 6. Synthesis of a versatile 1H-indene-3-carboxylate scaffold enabled by visible-light promoted Wolff rearrangement of 1-diazonaphthalen-2(1H)-ones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to Methyl 1H-indene-3-carboxylate (CAS: 39891-79-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 1H-indene-3-carboxylate, with the CAS number 39891-79-7, is an ester derivative of 1H-indene-3-carboxylic acid. This molecule serves as a valuable building block in organic synthesis, particularly within the pharmaceutical and chemical industries. Its indene core is a structural motif found in various biologically active compounds, making this carboxylate derivative a subject of interest for research and development in the pursuit of new therapeutic agents. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectroscopic characterization, and potential applications of this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 39891-79-7 | |
| Molecular Formula | C₁₁H₁₀O₂ | |
| Molecular Weight | 174.20 g/mol | |
| Boiling Point | 291.7 °C at 760 mmHg | |
| Density | 1.181 g/cm³ | |
| Flash Point | 118.1 °C | |
| Appearance | Light-yellow oil | |
| Solubility | Data not widely available, but expected to be soluble in common organic solvents like ethyl acetate, dichloromethane, and THF. | |
| Storage | Sealed in a dry environment at 2-8°C is recommended for long-term stability. |
Spectroscopic Data
Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. The following data has been reported:
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure. The following peaks have been reported for a sample in CDCl₃:
| ¹H NMR (300 MHz, CDCl₃) | ¹³C NMR (75 MHz, CDCl₃) |
| δ 7.97 (d, J = 7.6 Hz, 1H) | δ 164.6 |
| δ 7.42 – 7.39 (m, 2H) | δ 144.6 |
| δ 7.31 – 7.17 (m, 2H) | δ 143.4 |
| δ 3.84 (s, 3H) | δ 140.7 |
| δ 3.46 (d, J = 1.9 Hz, 2H) | δ 136.1 |
| δ 126.7 | |
| δ 125.6 | |
| δ 123.8 | |
| δ 122.4 | |
| δ 51.6 | |
| δ 38.5 |
Note: NMR data is sourced from a specific synthetic protocol and may vary slightly depending on the solvent and instrument used.
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
-
IR Spectroscopy: Expected characteristic peaks would include C=O stretching for the ester group (around 1700-1730 cm⁻¹), C-O stretching (around 1100-1300 cm⁻¹), aromatic C=C stretching (around 1450-1600 cm⁻¹), and C-H stretching for both aromatic and aliphatic protons.
-
Mass Spectrometry: The molecular ion peak (M⁺) would be expected at m/z = 174.0681, corresponding to the molecular formula C₁₁H₁₀O₂. Common fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).
Synthesis of this compound
The synthesis of the indene-3-carboxylate scaffold can be achieved through various synthetic strategies. One detailed experimental protocol found is a visible-light-promoted Wolff rearrangement.
Visible-Light-Promoted Wolff Rearrangement
This method provides a route to diverse 1H-indene-3-carboxylates under mild reaction conditions.
Caption: Synthetic workflow for this compound.
Experimental Protocol:
-
Reaction Setup: In an oven-dried 4-mL vial equipped with a magnetic stirring bar, charge 1-diazonaphthalen-2(1H)-one (0.1 mmol, 1.0 equiv), methanol (20 equiv), and toluene (1.0 mL).
-
Reaction Execution: Stir the mixture at room temperature under the irradiation of a 24 W blue LED for 12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Purification: Upon completion, directly subject the reaction mixture to flash column chromatography on silica gel (eluent: hexanes/EtOAc = 10:1) to yield the desired product, this compound. A reported yield for this procedure is 70%.
Alternative Synthetic Strategies
While the visible-light-promoted Wolff rearrangement is a modern and efficient method, other classical organic reactions could potentially be adapted for the synthesis of the indene-3-carboxylate scaffold. These include:
-
Dieckmann Condensation: An intramolecular Claisen condensation of a suitably substituted diester could be a viable route to a cyclic β-keto ester, which could then be further elaborated to the target indene system.
-
Fischer Indole Synthesis Analogs: While typically used for indole synthesis, variations of this reaction could potentially be explored for the construction of the indene ring system from different starting materials.
Applications in Research and Drug Development
This compound is primarily utilized as a key intermediate in the synthesis of more complex organic molecules. The indene scaffold is present in a number of compounds with interesting biological activities, suggesting that derivatives of this compound could be valuable in drug discovery programs.
Potential as a Synthetic Intermediate
Given its functional groups (ester and a reactive indene ring), this compound can undergo a variety of chemical transformations, including:
-
Ester Manipulation: Hydrolysis to the corresponding carboxylic acid, reduction to the alcohol, or transesterification to other esters.
-
Ring Functionalization: The indene ring can be subjected to electrophilic substitution, addition reactions, or metal-catalyzed cross-coupling reactions to introduce further diversity.
The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and History of Indene Carboxylates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indene carboxylates, a class of organic compounds featuring a fused bicyclic aromatic ring system, have emerged as a privileged scaffold in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the discovery, historical synthetic evolution, and biological significance of these molecules. From their early roots in the late 19th-century explorations of coal tar derivatives to their current-day applications as potent tubulin polymerization inhibitors and anti-angiogenic agents, this document traces the scientific journey of indene carboxylates. Detailed experimental protocols for both classical and modern synthetic methodologies are provided, alongside tabulated quantitative data to facilitate comparison. Furthermore, key signaling pathways modulated by indene carboxylates in the context of cancer therapeutics are visualized through detailed diagrams.
Discovery and Early History
The story of indene carboxylates is intrinsically linked to the discovery of their parent hydrocarbon, indene. In 1890, German chemists Wilhelm von Miller and Johannes Rohde first isolated indene from the complex mixture of aromatic hydrocarbons present in coal tar.[1] Their meticulous fractional distillation work yielded a fraction boiling between 175–185 °C, from which they isolated the novel bicyclic aromatic compound.[1]
The first foray into the synthesis of indene derivatives, including early precursors to carboxylated forms, can be traced back to the seminal work of William Henry Perkin Jr. and G. Révay in 1894.[2] Their paper, "Synthesis of indene, hydrindene, and some of their derivatives," published in the Journal of the Chemical Society, Transactions, laid the foundational groundwork for the chemical manipulation of the indene core.[2][3] While this early work did not focus extensively on the direct synthesis of indene carboxylic acids as we know them today, it described the preparation of hydrindene carboxylic acid, a saturated analogue, and explored the reactivity of the indene ring system, paving the way for future functionalization.[3]
Early synthetic strategies were often multi-step and lacked the efficiency of modern methods. One of the classical approaches to introduce a carboxyl group onto the indene ring was through the oxidation of alkyl-substituted indenes. For instance, oxidation of indene with potassium dichromate was known to yield homophthalic acid (o-carboxylphenylacetic acid), demonstrating the susceptibility of the five-membered ring to oxidative cleavage.[4]
Evolution of Synthetic Methodologies
The synthesis of indene carboxylates has evolved significantly from the early exploratory work. Modern methods offer greater control over regioselectivity and stereoselectivity, higher yields, and broader substrate scope. These can be broadly categorized into classical and modern approaches.
Classical Synthetic Approaches
Classical methods often rely on fundamental organic reactions, some of which are still in use today for specific applications.
The Perkin reaction, a condensation reaction between an aromatic aldehyde and an acid anhydride in the presence of a base, has been adapted for the synthesis of certain indene carboxylates. For example, a modified Perkin reaction can be employed to synthesize 1-(dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid from 2-(3-oxoisobenzofuran-1(3H)-ylidene)malononitrile and tert-butyl acetoacetate.[5]
The intramolecular Friedel-Crafts reaction is a powerful tool for the cyclization of appropriately substituted aromatic compounds to form the indene nucleus. This method has been widely used to prepare indanones, which can then be further functionalized to indene carboxylates.[6][7] For instance, the cyclization of aryl-substituted allylic alcohols can be catalyzed by Lewis acids like FeCl₃ to yield indene derivatives.[6]
Modern Synthetic Approaches
Modern synthetic chemistry has introduced a plethora of new reagents and catalytic systems that have revolutionized the synthesis of indene carboxylates, enabling the construction of highly functionalized and complex molecules.
Palladium, rhodium, and gold catalysts have been extensively used in the synthesis of indenes and their derivatives.[8][9][10] These methods include:
-
Heck-type coupling reactions: Aryl fluorides can be coupled with olefins to provide alkene products that can be precursors to indene systems.[11]
-
Rhodium-catalyzed annulation: The reaction of 2-(chloromethyl)phenylboronic acid with alkynes in the presence of a Rh(I) catalyst affords indene derivatives in high yields.[9]
-
Gold-catalyzed enantioselective synthesis: Chiral gold catalysts can be used to synthesize functionalized indenes with high enantioselectivity.[10]
A novel and environmentally friendly approach involves the use of graphene oxide (GO) to mediate the intramolecular Friedel-Crafts-type allylic alkylation of Morita-Baylis-Hillman alcohols to produce indene-2-carboxylates.[12]
Quantitative Data
The following tables summarize key quantitative data from various synthetic protocols for indene carboxylates and their derivatives, providing a comparative overview of their efficiencies.
| Product | Starting Materials | Reaction Type | Catalyst/Reagent | Yield (%) | Reference |
| 1-(Dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid | 2-(3-Oxoisobenzofuran-1(3H)-ylidene)malononitrile, tert-butyl acetoacetate | Perkin Reaction | Acetic anhydride, triethylamine | 83 | [5] |
| Ethyl 1-alkyl-1H-indenes-2-carboxylate | Allyl acetate, Grignard reagents | Coupling Reaction | LiCuBr₂ | Good | [10] |
| Substituted Indenes | Morita-Baylis-Hillman Alcohols | Intramolecular Friedel-Crafts | Graphene Oxide | Up to 80 | [12] |
| Indene Derivatives | Arylallenes, Ethenetricarboxylate triesters | Conjugate addition/Friedel-Crafts | SnCl₄ | Efficient | [13] |
| Compound | Biological Target | Activity (IC₅₀) | Reference |
| Dihydro-1H-indene derivative (12d) | Tubulin Polymerization | 0.028 - 0.087 µM (antiproliferative) | [14][15] |
| Benzocyclooctene analogue (23) | Tubulin Polymerization | < 5 µM | [16] |
| Indene-based compound (31) | Tubulin Polymerization | 11 µM | [16] |
Experimental Protocols
Synthesis of 1-(Dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid via Perkin Reaction[5]
Materials:
-
2-(3-oxoisobenzofuran-1(3H)-ylidene)malononitrile (300 mg, 1.53 mmol)
-
tert-butyl acetoacetate (302 mg, 314 µL, 1.91 mmol)
-
Triethylamine (1.35 mL)
-
Acetic anhydride (2.04 mL)
-
2 N Hydrochloric acid (10 mL)
-
Water
Procedure:
-
A mixture of 2-(3-oxoisobenzofuran-1(3H)-ylidene)malononitrile, tert-butyl acetoacetate, triethylamine, and acetic anhydride is stirred at room temperature for 72 hours.
-
A 2 N solution of HCl is added, and the reaction mixture is stirred at 70 °C for 2 hours.
-
After cooling to room temperature, the solid precipitate is filtered off and washed with water.
-
The resulting orange solid is 1-(dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid (Yield: 302 mg, 83%).
Graphene Oxide-Mediated Synthesis of Indene-2-carboxylates[12]
Materials:
-
Morita-Baylis-Hillman Alcohol
-
Graphene Oxide (GO)
-
Solvent (e.g., Toluene)
-
Silica gel
-
Ethyl acetate
Procedure:
-
To a solution of the Morita-Baylis-Hillman alcohol in the chosen solvent, graphene oxide is added.
-
The reaction mixture is stirred and heated (e.g., to 80°C) for a specified time (e.g., 16 hours).
-
After cooling to room temperature, the graphene oxide is removed by filtration through a plug of silica gel.
-
The silica plug is washed with ethyl acetate, and the combined organic phases are collected.
-
The solvent is removed under reduced pressure, and the crude product is purified by flash chromatography to yield the indene-2-carboxylate.
Biological Significance and Signaling Pathways
Indene carboxylates and their derivatives have garnered significant attention in drug discovery due to their diverse biological activities. A prominent area of research is their role as anticancer agents, primarily through the inhibition of tubulin polymerization and the disruption of angiogenesis.
Inhibition of Tubulin Polymerization
Certain indene derivatives act as potent inhibitors of tubulin polymerization by binding to the colchicine binding site on β-tubulin.[14][15][16][17] This interaction disrupts the dynamic instability of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and cell shape maintenance.[8][18] By interfering with microtubule formation, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis (programmed cell death).[14][15]
Caption: Inhibition of tubulin polymerization by indene carboxylates.
Anti-Angiogenic Effects
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[19][20][21] Some indene derivatives have demonstrated potent anti-angiogenic properties.[14][15] While the precise mechanisms can vary, one key pathway involves the inhibition of Vascular Endothelial Growth Factor (VEGF) signaling.[20][22] VEGF is a potent pro-angiogenic factor that binds to its receptors (VEGFRs) on endothelial cells, triggering a cascade of downstream signaling events that promote cell proliferation, migration, and survival.[14][16][22] By interfering with this pathway, indene carboxylates can suppress the formation of new blood vessels, thereby starving the tumor of essential nutrients and oxygen.
Caption: Inhibition of VEGF signaling pathway by indene carboxylates.
Conclusion
From their humble beginnings as components of coal tar, indene carboxylates have evolved into a versatile and valuable class of compounds. The journey from the early synthetic explorations of the late 19th century to the sophisticated, highly selective modern methodologies highlights the remarkable progress in the field of organic chemistry. For researchers, scientists, and drug development professionals, the indene carboxylate scaffold continues to offer exciting opportunities. Its proven efficacy as a tubulin polymerization inhibitor and an anti-angiogenic agent underscores its potential in the development of novel cancer therapeutics. As our understanding of the intricate signaling pathways they modulate deepens, and as synthetic chemists continue to refine and innovate, the future of indene carboxylates in medicine and beyond appears bright.
References
- 1. Molecular mechanism of colchicine action: induced local unfolding of beta-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interactions of colchicine with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mcb.berkeley.edu [mcb.berkeley.edu]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. Mechanism of tubulin-colchicine recognition: a kinetic study of the binding of the colchicine analogues colchicide and isocolchicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Convenient Synthesis of Indene Derivatives via Intramolecular Friedel‐Crafts Cyclization of Tetraaryl Substituted 1,3‐Butadienes | Semantic Scholar [semanticscholar.org]
- 7. BJOC - Transition-metal-free intramolecular Friedel–Crafts reaction by alkene activation: A method for the synthesis of some novel xanthene derivatives [beilstein-journals.org]
- 8. bosterbio.com [bosterbio.com]
- 9. ClinPGx [clinpgx.org]
- 10. repository.gatech.edu [repository.gatech.edu]
- 11. XXV.—Synthesis of indene, hydrindene, and some of their derivatives - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 12. XXV.—Synthesis of indene, hydrindene, and some of their derivatives - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 13. BJOC - Facile and innovative catalytic protocol for intramolecular Friedel–Crafts cyclization of Morita–Baylis–Hillman adducts: Synergistic combination of chiral (salen)chromium(III)/BF3·OEt2 catalysis [beilstein-journals.org]
- 14. researchgate.net [researchgate.net]
- 15. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cusabio.com [cusabio.com]
- 17. mdpi.com [mdpi.com]
- 18. Regulation of Microtubule Dynamics | Cell Signaling Technology [cellsignal.com]
- 19. Indene synthesis [organic-chemistry.org]
- 20. VEGF/VEGFR pathway inhibitors as anti-angiogenic agents: present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Lewis acid promoted reactions of ethenetricarboxylates with allenes: synthesis of indenes and gamma-lactones via conjugate addition/cyclization reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. medium.com [medium.com]
Spectroscopic Profile of Methyl 1H-indene-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 1H-indene-3-carboxylate, a valuable building block in organic synthesis and drug discovery. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, along with the experimental protocols for data acquisition.
Spectroscopic Data Summary
The spectroscopic data for this compound is summarized in the tables below, providing a clear and concise reference for researchers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum of this compound was recorded in deuterated chloroform (CDCl₃) on a 200 MHz spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 8.03 | dd | 1H | 7.8, 0.6 | Aromatic H |
| 7.40 | m | 4H | - | Aromatic H, C=CH |
| 3.89 | s | 3H | - | OCH₃ |
| 3.51 | d | 2H | 2.0 | CH₂ |
Table 1: ¹H NMR spectral data for this compound.
¹³C NMR (Carbon-13 NMR) Data
The ¹³C NMR spectrum was acquired in CDCl₃ on a 50 MHz spectrometer. Chemical shifts (δ) are reported in ppm.
| Chemical Shift (δ) ppm | Assignment |
| 164.5 | C=O |
| 144.7 | CH (aromatic) |
| 143.4 | C (aromatic) |
| 140.8 | C (aromatic) |
| 136.1 | C (aromatic) |
| 126.7 | CH (aromatic) |
| 125.6 | CH (aromatic) |
| 123.8 | CH (aromatic) |
| 122.5 | CH (aromatic) |
| 51.7 | OCH₃ |
| 38.5 | CH₂ |
Table 2: ¹³C NMR spectral data for this compound.
Mass Spectrometry (MS)
Low-resolution electron ionization mass spectrometry (LR-EI) confirms the molecular weight of the compound.
| m/z | Ion |
| 174 | [M]⁺ |
Table 3: Mass spectrometry data for this compound.
Note: Detailed fragmentation data was not available in the reviewed literature.
Infrared (IR) Spectroscopy
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C=O (Ester) | 1725 - 1705 |
| C=C (Aromatic) | 1600 - 1450 |
| C-O (Ester) | 1300 - 1000 |
| C-H (Aromatic) | 3100 - 3000 |
| C-H (Aliphatic) | 3000 - 2850 |
Table 4: Expected IR absorption bands for this compound.
Experimental Protocols
The following sections describe the general methodologies used to obtain the spectroscopic data.
NMR Spectroscopy
NMR spectra were recorded on Bruker AC 200 and DPX 400 spectrometers. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts were referenced to the residual solvent peak. For ¹H NMR, the CDCl₃ signal is typically at 7.26 ppm, and for ¹³C NMR, it is at 77.0 ppm.[1]
Mass Spectrometry
Mass spectra were collected on an Agilent GC/MS 5975C system, a MALDI Micro MX mass spectrometer, or an API QSTAR XL System.[1] The low-resolution mass spectrum was obtained using electron ionization (EI).
Infrared (IR) Spectroscopy
A general procedure for obtaining an IR spectrum of a solid sample involves preparing a thin film. The solid is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). After the solvent evaporates, the spectrum of the thin film is recorded using an FT-IR spectrometer.
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound.
This guide provides a foundational understanding of the spectroscopic properties of this compound, essential for its application in research and development. The tabulated data and outlined protocols offer a practical resource for scientists in the field.
References
A Technical Guide to the Theoretical Stability Analysis of Methyl 1H-indene-3-carboxylate
Executive Summary
Methyl 1H-indene-3-carboxylate is a versatile scaffold used in the synthesis of various bioactive molecules.[1] Understanding its molecular stability is crucial for predicting its reactivity, degradation pathways, and suitability for pharmaceutical development. While direct, in-depth theoretical studies exclusively focused on the stability of this compound are not abundant in publicly accessible literature, a robust computational framework can be established by applying methodologies used for the parent 1H-indene molecule and analogous heterocyclic systems.[2][3]
This guide outlines a comprehensive theoretical protocol using Density Functional Theory (DFT) to investigate the structural, electronic, and thermodynamic stability of this compound. It details the proposed computational workflow, key stability indicators, and presents baseline theoretical data from the parent 1H-indene compound for comparative purposes.
Proposed Computational Methodology
A rigorous theoretical investigation of molecular stability involves a multi-step computational protocol. The workflow is designed to first find the most stable molecular conformation (geometry optimization) and then use this structure to calculate various electronic and thermodynamic properties that describe its stability.
A typical workflow for such an analysis is detailed below.
Figure 1: Proposed DFT workflow for stability analysis.
Detailed Protocol
The following protocol is based on common practices in computational chemistry for analyzing organic molecules.[2][3]
-
Structure Preparation: The initial 3D structure of this compound is constructed using molecular modeling software.
-
Computational Method Selection:
-
Theory Level: Density Functional Theory (DFT) is recommended for its balance of accuracy and computational cost.
-
Functional: The B3LYP hybrid functional is a robust starting point. For more specific properties, functionals like M06-2X or CAM-B3LYP can also be employed.[2]
-
Basis Set: A Pople-style basis set such as 6-311++G(d,p) is suggested to provide sufficient flexibility for describing the electronic structure.
-
-
Geometry Optimization: The initial structure is optimized to find the lowest energy conformation on the potential energy surface. This step calculates the equilibrium geometry of the molecule.
-
Frequency Analysis: A frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These results also provide thermodynamic data like Gibbs free energy and enthalpy.
-
Electronic Property Calculation:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of electronic stability and chemical reactivity. A larger gap implies higher stability.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge distribution, hyperconjugative interactions, and the nature of chemical bonds, which provides deep insight into the molecule's electronic stability.[3]
-
Key Stability Indicators and Data
The stability of this compound can be assessed through structural, thermodynamic, and electronic parameters. For context, theoretical data for the parent 1H-indene molecule is presented as a baseline.
Structural Stability
The addition of a methyl carboxylate group at the C3 position is expected to influence the geometry of the five-membered ring. The C2-C3 bond may exhibit more single-bond character compared to unsubstituted indene due to the electron-withdrawing nature of the ester group. Key bond lengths of the parent 1H-indene, calculated at the B3LYP/6-31G(d,p) level, are provided for comparison.[3]
| Parameter | Bond | Calculated Bond Length (Å)[3] |
| Five-Membered Ring | C1 - C2 | 1.509 |
| C2 - C3 | 1.352 | |
| C3 - C3a | 1.470 | |
| Central Bond | C3a - C7a | 1.411 |
| Six-Membered Ring | C4 - C5 | 1.385 |
| C5 - C6 | 1.401 | |
| C6 - C7 | 1.384 |
Table 1: Optimized geometric parameters for the parent 1H-indene molecule.
Electronic Stability
The electronic stability is primarily evaluated by the HOMO-LUMO energy gap. A larger gap suggests lower reactivity and higher kinetic stability.[3] The electron-withdrawing ester group is expected to lower the energy of both the HOMO and LUMO, and the net effect on the energy gap would determine the change in electronic stability relative to the parent indene.
Figure 2: Influence of the substituent on the indene core.
| Molecule | HOMO Energy (eV)[3] | LUMO Energy (eV)[3] | HOMO-LUMO Gap (eV)[3] |
| 1H-Indene | -5.67 | -0.68 | 4.99 |
Table 2: Frontier molecular orbital energies for the parent 1H-indene molecule.
Conclusion
A comprehensive theoretical study of this compound requires a systematic computational approach. By employing DFT calculations with appropriate functionals and basis sets, researchers can obtain reliable data on the molecule's optimized geometry, thermodynamic properties, and electronic structure. The analysis of parameters such as the HOMO-LUMO energy gap and NBO charge distribution provides critical insights into its stability. The data and methodologies presented in this guide offer a foundational framework for scientists to conduct detailed stability assessments, aiding in the rational design and development of new chemical entities.
References
Tautomerism in Indene Carboxylates: A Technical Guide for Researchers
An In-depth Technical Guide on the Tautomerism of 1H-Indene versus 3H-Indene Carboxylates for Researchers, Scientists, and Drug Development Professionals.
Introduction
Indene and its derivatives are fundamental scaffolds in numerous biologically active compounds and functional materials. The tautomeric nature of substituted indenes, particularly the equilibrium between 1H- and 3H-isomers, plays a crucial role in their reactivity, stability, and biological activity. This technical guide provides a comprehensive overview of the tautomerism in 1H-indene and 3H-indene carboxylates, focusing on the theoretical underpinnings, experimental analysis, and expected outcomes. While direct comparative studies on this specific tautomeric system are limited in the literature, this guide extrapolates from well-understood principles of tautomerism and data from analogous indene systems to provide a robust framework for researchers.
The tautomerization between 1-substituted and 3-substituted indenes is typically a base-catalyzed process that proceeds through a common indenyl anion intermediate.[1] The position of the equilibrium is dictated by the relative thermodynamic stability of the two tautomers. Generally, the 3-substituted isomer, where the substituent is conjugated with the styrene-like π-system, is thermodynamically more stable than the 1-substituted isomer.[1]
Theoretical Framework of Indene Carboxylate Tautomerism
The tautomeric equilibrium between a 1H-indene carboxylate and its corresponding 3H-indene carboxylate involves the migration of a proton and a shift of the double bond within the five-membered ring. The relative stability of these tautomers is influenced by several factors, including steric effects, electronic effects of substituents, and solvent polarity.
Key Factors Influencing Equilibrium:
-
Conjugation: The 3H-indene carboxylate isomer benefits from extended conjugation of the carboxylate group with the aromatic system, which is a significant stabilizing factor.
-
Steric Hindrance: Bulky substituents at the 1-position can destabilize the 1H-tautomer, shifting the equilibrium towards the 3H-isomer.[2]
-
Electronic Effects: Electron-donating or withdrawing substituents on the aromatic ring can influence the acidity of the protons at C1 and C3 and the stability of the indenyl anion intermediate, thereby affecting the rate of tautomerization and the position of the equilibrium.[3][4][5]
-
Solvent Effects: Polar solvents can influence the tautomeric equilibrium by differentially solvating the tautomers and the transition state.[4]
Computational studies, such as those employing Density Functional Theory (DFT), can provide valuable insights into the relative energies and thermodynamic stabilities of the tautomers.[6]
Experimental Analysis of Tautomeric Equilibrium
The quantitative analysis of tautomeric mixtures primarily relies on spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy being the most powerful tools.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a highly effective method for determining the ratio of tautomers in solution, provided that the interconversion between the tautomers is slow on the NMR timescale.[7][8]
Expected ¹H NMR Chemical Shifts:
The chemical shifts of the protons in the five-membered ring are characteristic for each tautomer.
| Proton | Expected Chemical Shift (ppm) - 1H-Indene carboxylate | Expected Chemical Shift (ppm) - 3H-Indene carboxylate |
| H1 | ~4.0 - 4.5 (methine) | ~7.0 - 7.5 (vinylic) |
| H2 | ~6.5 - 7.0 (vinylic) | ~3.5 - 4.0 (methylene) |
| H3 | ~3.0 - 3.5 (methylene) | N/A |
Note: These are estimated ranges based on general principles of NMR spectroscopy and data from related indene structures. Actual values will vary depending on the specific carboxylate ester and solvent.[9][10][11][12]
Experimental Protocol for ¹H NMR Analysis:
-
Sample Preparation: Dissolve a precisely weighed sample of the indene carboxylate in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence the tautomeric equilibrium.
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (at least 5 times the longest T₁) to allow for complete relaxation of all protons, which is crucial for accurate integration.
-
Spectral Analysis: Identify the characteristic signals for each tautomer. Integrate the well-resolved signals corresponding to a specific proton (or group of protons) in each tautomer.
-
Calculation of Equilibrium Constant (K_eq): The equilibrium constant is calculated from the ratio of the integrals of the signals for the two tautomers.
K_eq = [3H-indene carboxylate] / [1H-indene carboxylate] = (Integral of 3H-isomer signal) / (Integral of 1H-isomer signal)
dot
Caption: Workflow for NMR-based determination of tautomeric equilibrium.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used to study tautomeric equilibria, as the two tautomers will likely have different absorption spectra due to differences in their conjugated π-electron systems.[13][14] The 3H-indene carboxylate, with its more extended conjugation, is expected to have a longer wavelength absorption maximum (λ_max) compared to the 1H-isomer.[13][15]
Expected UV-Vis Absorption Data:
| Tautomer | Expected λ_max (nm) | Rationale |
| 1H-Indene carboxylate | Shorter wavelength | Less extended π-conjugation |
| 3H-Indene carboxylate | Longer wavelength | More extended π-conjugation |
Note: The exact λ_max values will depend on the solvent and the specific substituents on the indene ring.
Experimental Protocol for UV-Vis Analysis:
-
Sample Preparation: Prepare a series of solutions of the indene carboxylate of known concentrations in a suitable solvent (e.g., ethanol, acetonitrile).
-
Data Acquisition: Record the UV-Vis absorption spectrum for each solution.
-
Spectral Analysis: Deconvolute the overlapping spectra of the two tautomers to determine their individual contributions to the total absorbance at different wavelengths. This can be a complex process and may require advanced data analysis techniques.
-
Calculation of Equilibrium Constant (K_eq): The equilibrium constant can be determined from the absorbances and molar absorptivities of the individual tautomers.
A = ε_1H * c_1H * l + ε_3H * c_3H * l
where A is the total absorbance, ε is the molar absorptivity, c is the concentration, and l is the path length. By measuring the absorbance at two different wavelengths where the molar absorptivities of the two tautomers are significantly different, a system of two linear equations can be solved to find the concentrations of each tautomer.
dot
Caption: Workflow for UV-Vis-based determination of tautomeric equilibrium.
Quantitative Data from Analogous Systems
| System | K_eq | More Stable Isomer |
| 1-Methyl-1H-indene <=> 3-Methyl-1H-indene | 8.9 | 3-Methyl-1H-indene |
It is reasonable to expect a similar or even greater preference for the 3H-tautomer in the case of indene carboxylates due to the strong conjugative effect of the carboxylate group.
Signaling Pathways and Logical Relationships
The tautomerization of 1H-indene carboxylates to 3H-indene carboxylates can be represented as a reversible chemical equilibrium. This process is often catalyzed by acids or bases.
dot
Caption: Base-catalyzed tautomerization of indene carboxylates.
Conclusion
The tautomeric equilibrium between 1H- and 3H-indene carboxylates is a critical aspect of their chemistry, influencing their properties and potential applications. While direct experimental data is scarce, a combination of theoretical principles and experimental data from analogous systems provides a strong framework for understanding and investigating this phenomenon. The experimental protocols outlined in this guide for NMR and UV-Vis spectroscopy offer robust methods for the quantitative analysis of this tautomeric system. Further research, including detailed computational studies and experimental validation, is necessary to fully elucidate the thermodynamics and kinetics of this important tautomeric equilibrium.
References
- 1. benchchem.com [benchchem.com]
- 2. Substituent effects on keto–enol tautomerization of β-diketones from X-ray structural data and DFT calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. cores.research.asu.edu [cores.research.asu.edu]
- 9. AN NMR STUDY OF INDENE USING A PROTON-PROTON DECOUPLING TECHNIQUE | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. visible uv absorption spectrum of polyenes alkenes carotene buta-1,3-diene hexa-1,3,5-triene octa-1,3,5,7-tetraene deca-1,3,5,7,9-pentaene astaxanthin spectra maximum ultraviolet absorption peaks wavelength Doc Brown's chemistry revision notes [docbrown.info]
The Reactivity of the Indene Ring System in Methyl 1H-indene-3-carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indene ring system is a crucial bicyclic aromatic hydrocarbon motif found in numerous natural products and pharmacologically active compounds. Methyl 1H-indene-3-carboxylate, as a functionalized indene derivative, presents a versatile scaffold for chemical synthesis and drug design. The strategic placement of the electron-withdrawing methyl carboxylate group on the five-membered ring significantly influences the reactivity of both the cyclopentadiene and benzene moieties. This technical guide provides a comprehensive overview of the reactivity of this compound, focusing on key reaction classes including electrophilic aromatic substitution, nucleophilic addition, cycloaddition, oxidation, and reduction. Detailed experimental protocols for representative reactions are provided, and quantitative data is summarized for comparative analysis.
Introduction
Indene (C₉H₈) is an aromatic hydrocarbon composed of a benzene ring fused to a cyclopentene ring.[1][2] Its structure imparts a unique combination of aromatic and olefinic character, leading to a rich and diverse reactivity profile. The presence of a substituent, such as the methyl carboxylate group in this compound, further modulates this reactivity, offering opportunities for selective functionalization. This guide will delve into the specific reaction pathways of this important derivative.
Core Reactivity of the Indene Ring System
The reactivity of the indene core in this compound can be categorized by the distinct behaviors of its five-membered and six-membered rings. The cyclopentadienyl portion is highly susceptible to addition reactions and cycloadditions, while the benzene ring primarily undergoes electrophilic aromatic substitution. The electron-withdrawing nature of the methyl ester group at the 3-position deactivates the double bond towards electrophilic attack but activates it for nucleophilic conjugate addition. Conversely, it deactivates the benzene ring towards electrophilic substitution.
Electrophilic Aromatic Substitution
The benzene ring of this compound can undergo electrophilic aromatic substitution, although it is deactivated by the attached electron-withdrawing ester group. This deactivation means that harsher reaction conditions may be required compared to unsubstituted indene or indene with electron-donating groups. The substitution is directed to the positions meta to the five-membered ring fusion (positions 5 and 6), but primarily occurs at the 5- and 7-positions due to the directing influence of the fused ring system.
Nitration
Nitration introduces a nitro group (-NO₂) onto the aromatic ring, a key functional group for further synthetic transformations.
Predicted Reaction Scheme:
Caption: Predicted Nitration of this compound.
Experimental Protocol (General Procedure): A solution of this compound in concentrated sulfuric acid is cooled in an ice bath. A pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) is added dropwise, maintaining a low temperature. After the addition is complete, the reaction is allowed to warm to room temperature and then poured onto ice. The precipitated product is collected by filtration, washed with water, and purified by recrystallization.[3][4]
Table 1: Quantitative Data for Electrophilic Aromatic Substitution (Predicted)
| Reaction | Reagents | Temperature (°C) | Time (h) | Product(s) | Yield (%) |
|---|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 0 - 25 | 1 - 2 | Methyl 5-nitro-1H-indene-3-carboxylate, Methyl 7-nitro-1H-indene-3-carboxylate | Data not available |
| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | 0 - 25 | 2 - 4 | Methyl 5-acyl-1H-indene-3-carboxylate, Methyl 7-acyl-1H-indene-3-carboxylate | Data not available |
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group onto the aromatic ring using an acyl chloride or anhydride with a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[5]
Predicted Reaction Workflow:
References
- 1. websites.umich.edu [websites.umich.edu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 4. scribd.com [scribd.com]
- 5. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
Potential Biological Activities of Indene Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indene scaffold, a bicyclic aromatic hydrocarbon, has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the anticancer, anti-inflammatory, antimicrobial, and antiviral properties of indene derivatives. It is designed to serve as a resource for researchers and professionals involved in drug discovery and development, offering a compilation of quantitative biological data, detailed experimental methodologies, and elucidation of the underlying signaling pathways. The information presented herein is intended to facilitate the rational design and development of novel therapeutic agents based on the versatile indene framework.
Anticancer Activities of Indene Derivatives
Indene derivatives have shown significant promise as anticancer agents, primarily through the inhibition of tubulin polymerization, a critical process for cell division. Several synthetic derivatives have demonstrated potent cytotoxicity against a range of cancer cell lines.
Quantitative Anticancer Activity Data
The antiproliferative activity of various indene derivatives is summarized in the table below, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| 12d | K562 (Human chronic myelogenous leukemia) | 0.028 | Tubulin Polymerization Inhibitor | [1][2] |
| H22 (Mouse hepatoma) | 0.068 | Tubulin Polymerization Inhibitor | [1] | |
| HeLa (Human cervical cancer) | 0.078 | Tubulin Polymerization Inhibitor | [1] | |
| A549 (Human lung carcinoma) | 0.087 | Tubulin Polymerization Inhibitor | [1] | |
| Indene-based compound 31 | - | 11 | Tubulin Polymerization Inhibitor | [3] |
| 2-benzylidene-1-indanones | MCF-7 (Human breast adenocarcinoma) | 10 - 880 nM | Cytotoxicity | [4] |
| HCT (Human colon carcinoma) | 10 - 880 nM | Cytotoxicity | [4] | |
| THP-1 (Human acute monocytic leukemia) | 10 - 880 nM | Cytotoxicity | [4] | |
| A549 (Human lung carcinoma) | 10 - 880 nM | Cytotoxicity | [4] |
Signaling Pathways in Anticancer Activity
A primary mechanism by which indene derivatives exert their anticancer effects is through the disruption of microtubule dynamics by inhibiting tubulin polymerization.[2][3] These compounds often bind to the colchicine site on β-tubulin, preventing the formation of microtubules, which are essential for mitotic spindle formation during cell division. This disruption leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis.
Certain indene derivatives, particularly metabolites of the non-steroidal anti-inflammatory drug (NSAID) Sulindac, have been shown to inhibit the tumorigenic Ras/Raf/MAPK signaling pathway.[5][6][7] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers.
References
- 1. benchchem.com [benchchem.com]
- 2. Virus Plaque Assay: A Technique to Measure Infectious Herpes Simplex Virus via Quantification of Plaques Formed in Monolayer of Virus-Infected Cells [jove.com]
- 3. bio-protocol.org [bio-protocol.org]
- 4. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 5. Replication and Plaque Assay of Influenza Virus in an Established Line of Canine Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New indene-derivatives with anti-proliferative properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Methyl 1H-indene-3-carboxylate via Wolff Rearrangement
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wolff rearrangement is a powerful chemical reaction that transforms α-diazocarbonyl compounds into ketenes through a 1,2-rearrangement with the loss of dinitrogen. This versatile reaction has found significant application in organic synthesis, particularly for ring contraction and the homologation of carboxylic acids. A modern and efficient approach to this transformation involves the use of visible light to promote the rearrangement under mild conditions.
This document provides detailed application notes and protocols for the synthesis of Methyl 1H-indene-3-carboxylate, a valuable scaffold in medicinal chemistry, utilizing a visible-light-promoted Wolff rearrangement of 1-diazonaphthalen-2(1H)-one. The in situ generated ketene intermediate is trapped with methanol to yield the desired indene ester. This method offers high functional group tolerance and proceeds under robust reaction conditions, making it an attractive strategy for the synthesis of a variety of bioactive molecules.[1]
Reaction Principle
The synthesis proceeds in two key stages:
-
Preparation of the α-Diazo Ketone Precursor: The starting material, 1-diazonaphthalen-2(1H)-one, is synthesized from 2-naphthol via a diazo-transfer reaction.
-
Visible-Light-Promoted Wolff Rearrangement: The α-diazo ketone undergoes a rearrangement upon irradiation with blue light to form a highly reactive ketene intermediate. This intermediate is then trapped by an alcohol (in this case, methanol) to furnish the final product, this compound.
Experimental Protocols
Protocol 1: Synthesis of 1-Diazonaphthalen-2(1H)-one (Precursor)
This protocol is adapted from a literature procedure for the synthesis of the diazo compound.[2]
Materials:
-
2-Naphthol
-
2-Chloro-1,3-dimethylimidazolinium chloride
-
Sodium azide
-
15-Crown-5 ether
-
Triethylamine
-
Acetonitrile (anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
Dichloromethane (CH₂Cl₂)
-
Water (deionized)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of 2-chloro-1,3-dimethylimidazolinium chloride (1.35 mmol) in acetonitrile (2 ml), add sodium azide (1.5 mmol) and 15-crown-5 ether (0.3 mmol) at 253 K (-20 °C) and stir the mixture for 30 minutes.
-
Add a solution of 2-naphthol (0.90 mmol) and triethylamine (1.8 mmol) in THF (4 ml) to the mixture and stir for an additional 20 minutes.
-
Quench the reaction with water and extract the organic materials three times with CH₂Cl₂.
-
Combine the organic extracts, wash with water and brine, and then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate = 4/1) to yield 1-diazonaphthalen-2(1H)-one.
Protocol 2: Synthesis of this compound via Visible-Light Promoted Wolff Rearrangement
This protocol is based on the general procedure reported for the synthesis of 1H-indene-3-carboxylates.[3]
Materials:
-
1-Diazonaphthalen-2(1H)-one
-
Methanol (MeOH)
-
Toluene (anhydrous)
-
4-mL vial with a magnetic stirring bar
-
Blue LED reactor (24 W)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate (EtOAc)
Procedure:
-
In an oven-dried 4-mL vial equipped with a magnetic stirring bar, charge 1-diazonaphthalen-2(1H)-one (0.1 mmol, 1.0 equiv), methanol (20 equiv), and toluene (1.0 mL).
-
Stir the mixture at room temperature under the irradiation of a 24 W blue LED for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, directly subject the reaction mixture to flash column chromatography on silica gel (eluent: hexanes/EtOAc = 10:1) to afford the pure this compound.
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound and other representative esters prepared via the visible-light-promoted Wolff rearrangement.[3]
| Product ID | R Group (Alcohol) | Yield (%) | Physical State | Spectroscopic Data (¹H NMR, CDCl₃) |
| 3b | Methyl | 70 | Light-yellow oil | δ 7.50 – 7.45 (m, 1H), 7.39 (s, 1H), 7.30 – 7.25 (m, 2H), 3.84 (s, 3H), 3.46 (d, J = 1.9 Hz, 2H) ppm |
| 3c | Isopropyl | 63 | Light-yellow oil | δ 7.49 – 7.44 (m, 1H), 7.37 (s, 1H), 7.30 – 7.21 (m, 1H), 5.23 – 5.15 (m, 1H), 3.44 (s, 2H), 1.32 (d, J = 6.2 Hz, 6H) ppm |
| 3g | 4-Methoxybenzyl | 62 | Pink solid | δ 7.48 – 7.43 (m, 1H), 7.36 – 7.23 (m, 5H), 5.22 (s, 2H), 3.74 (s, 3H), 3.43 (d, J = 1.7 Hz, 2H) ppm |
| 3h | (S)-1-Phenylethyl | 55 | Light-yellow oil | Spectroscopic data available in source. |
| 3m | Methyl (with 5-fluoro substituent on indene) | 65 | Yellow solid | δ 7.37 – 7.30 (m, 1H), 7.15 – 7.08 (m, 1H), 6.93 – 6.85 (m, 1H), 3.83 (s, 3H), 3.42 (s, 2H) ppm |
| 3z | Phenyl | 55 | White solid | δ 8.11 (d, J = 7.6 Hz 1H), 7.69 (s, 1H), 7.51 (d, J = 7.6 Hz, 1H), 7.46 – 7.35 (m, 3H), 7.32 – 7.21 (m, 4H), 3.61 (s, 2H) ppm |
Visualizations
Reaction Scheme: Synthesis of this compound
Caption: Overall reaction scheme for the synthesis of this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for the Wolff rearrangement step.
Mechanism of the Wolff Rearrangement
Caption: Simplified mechanism of the Wolff rearrangement showing concerted and stepwise pathways.
References
Application Notes and Protocols for Visible-Light Promoted Synthesis of 1H-Indene-3-Carboxylates
Introduction
The 1H-indene-3-carboxylate scaffold is a significant structural motif present in numerous natural products and pharmaceutical agents, exhibiting a wide range of biological activities.[1][2] These activities include potential applications as anti-inflammatory, anti-cancer, and anti-microbial agents.[2][3] Consequently, the development of efficient and mild synthetic methodologies for accessing these valuable compounds is of high interest to researchers in organic synthesis and drug development. Recently, a novel and efficient protocol for the synthesis of diverse 1H-indene-3-carboxylates has been developed, utilizing a visible-light-promoted Wolff rearrangement of 1-diazonaphthalen-2(1H)-ones.[1][4] This method offers several advantages, including catalyst-free conditions, broad substrate scope, high functional group tolerance, and operational simplicity under mild reaction conditions.[1]
This document provides detailed application notes and experimental protocols for the visible-light promoted synthesis of 1H-indene-3-carboxylates, intended for researchers, scientists, and professionals in the field of drug development.
Reaction Principle
The synthesis proceeds via a sequential reaction cascade initiated by visible light. First, a 1-diazonaphthalen-2(1H)-one undergoes a photo-induced Wolff rearrangement to generate a highly reactive ketene intermediate. This intermediate is then trapped in situ by various alcohols or anilines to yield the desired 1H-indene-3-carboxylate derivatives in moderate to good yields.[1][4] The reaction is typically carried out at room temperature under the irradiation of a blue LED light source.[5]
Experimental Workflow
The following diagram illustrates the general workflow for the visible-light promoted synthesis of 1H-indene-3-carboxylates.
Caption: General workflow for the synthesis of 1H-indene-3-carboxylates.
Detailed Experimental Protocol
This protocol is based on the general procedure reported for the visible-light-promoted sequential reaction of 1-diazonaphthalen-2(1H)-ones with alcohols.[5]
Materials and Equipment:
-
1-diazonaphthalen-2(1H)-one derivative (0.1 mmol, 1.0 equiv)
-
Alcohol (0.5 - 2.0 mmol, 5-20 equiv)
-
Anhydrous toluene (1.0 mL)
-
Oven-dried 4-mL vial with a magnetic stirring bar
-
Blue LED reactor (24 W)
-
Thin-layer chromatography (TLC) plates
-
Silica gel for flash column chromatography (200-300 mesh)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To an oven-dried 4-mL vial equipped with a magnetic stirring bar, add the 1-diazonaphthalen-2(1H)-one (0.1 mmol, 1.0 equivalent).
-
Add the corresponding alcohol (5-20 equivalents) and anhydrous toluene (1.0 mL). The amount of alcohol may vary depending on the substrate.[5]
-
Seal the vial and stir the reaction mixture at room temperature.
-
Irradiate the mixture with a 24 W blue LED for 12 hours.
-
Monitor the progress of the reaction by TLC analysis.
-
Upon completion (typically after 12 hours), the reaction mixture can be directly subjected to purification.[5]
-
Purify the crude product by flash column chromatography on silica gel (eluent: typically a mixture of hexanes and ethyl acetate, e.g., 10:1) to afford the desired 1H-indene-3-carboxylate product.[5]
Quantitative Data Summary
The following table summarizes the yields of various 1H-indene-3-carboxylates synthesized using the described protocol with different alcohol substrates.
| Entry | Product | Alcohol Substrate | Yield (%) |
| 1 | Methyl 1H-indene-3-carboxylate | Methanol | 70 |
| 2 | Isopropyl 1H-indene-3-carboxylate | Isopropanol | 63 |
| 3 | tert-butyl 1H-indene-3-carboxylate | tert-Butanol | 44 |
| 4 | Cyclohexyl 1H-indene-3-carboxylate | Cyclohexanol | 68 |
| 5 | (S)-1-phenylethyl 1H-indene-3-carboxylate | (S)-1-phenylethanol | 55 |
| 6 | (S)-3,7-dimethyloct-6-en-1-yl 1H-indene-3-carboxylate | (S)-citronellol | 71 |
Data sourced from the supporting information of the cited publication.[5] The yields are for the isolated products.
Characterization of Representative Products
Below is the characterization data for selected 1H-indene-3-carboxylate products.[5]
This compound:
-
Appearance: Light-yellow oil
-
Yield: 70% (12.2 mg)
-
¹H NMR (CDCl₃, 400 MHz): δ 7.50 – 7.42 (m, 2H), 7.37 (s, 1H), 7.28 – 7.18 (m, 2H), 3.84 (s, 3H), 3.46 (d, J = 1.9 Hz, 2H) ppm.
Isopropyl 1H-indene-3-carboxylate:
-
Appearance: Light-yellow oil
-
Yield: 63% (12.7 mg)
-
¹H NMR (CDCl₃, 300 MHz): δ 7.49 – 7.40 (m, 2H), 7.31 (s, 1H), 7.21 – 7.16 (m, 1H), 5.23 – 5.15 (m, 1H), 3.443 – 3.437 (m, 2H), 1.32 (d, J = 6.2 Hz, 6H) ppm.
-
¹³C NMR (CDCl₃, 75 MHz): δ 163.8, 144.2, 143.5, 140.9, 136.9, 126.6, 125.5, 123.8, 122.5, 67.9, 38.3, 22.0 ppm.
(S)-1-phenylethyl 1H-indene-3-carboxylate:
-
Appearance: Light-yellow oil
-
Yield: 55% (14.6 mg)
-
¹H NMR (CDCl₃, 300 MHz): δ 7.49 – 7.30 (m, 5H), 6.14 (q, J = 6.5 Hz, 1H), 3.51 (s, 2H), 1.69 (d, J = 6.6 Hz, 3H) ppm.
-
¹³C NMR (CDCl₃, 75 MHz): δ 163.4, 144.8, 143.5, 141.8, 140.8, 136.5, 128.6, 127.9, 126.7, 126.1, 125.6, 123.8, 122.5, 72.5, 38.4, 22.5 ppm.
-
HRMS (ESI+): Calculated for C₁₈H₁₇O₂ [M+H]⁺: 265.1229, found: 265.1223.
Conclusion
The visible-light-promoted synthesis of 1H-indene-3-carboxylates through a Wolff rearrangement offers a highly efficient and versatile method for accessing these important scaffolds.[1][4] The protocol is characterized by its mild, catalyst-free conditions, broad substrate tolerance, and straightforward experimental setup, making it an attractive strategy for applications in medicinal chemistry and drug discovery.[1] The ability to generate a diverse library of these compounds can facilitate further exploration of their biological activities and potential as therapeutic agents.
References
- 1. Synthesis of a versatile 1H-indene-3-carboxylate scaffold enabled by visible-light promoted Wolff rearrangement of 1-diazonaphthalen-2(1H)-ones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of benzo[g]indol-3-carboxylates as potent inhibitors of microsomal prostaglandin E(2) synthase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of a versatile 1H-indene-3-carboxylate scaffold enabled by visible-light promoted Wolff rearrangement of 1-diazonaphthalen-2(1H)-ones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. rsc.org [rsc.org]
Alternative Synthetic Routes to Methyl 1H-indene-3-carboxylate: A Detailed Guide for Researchers
For researchers, scientists, and professionals in drug development, the efficient synthesis of versatile scaffolds such as Methyl 1H-indene-3-carboxylate is of paramount importance. This compound serves as a valuable building block in the synthesis of a wide array of organic molecules, including those with potential biological and pharmacological activities. This document outlines detailed application notes and protocols for alternative synthetic routes to this compound, providing a comparative analysis of methodologies to aid in the selection of the most suitable pathway for specific research needs.
This compound is a key intermediate in the pharmaceutical and chemical industries.[1] Its synthesis has been approached through various methods, each with its own set of advantages and limitations. This guide explores three distinct and effective strategies: a modern visible-light-promoted Wolff rearrangement, a classical approach involving the derivatization of 1-indanone, and a transition-metal-catalyzed cross-coupling reaction.
Visible-Light Promoted Wolff Rearrangement of 1-Diazonaphthalen-2(1H)-ones
This contemporary method offers a mild and efficient route to a variety of 1H-indene-3-carboxylates, including the methyl ester, with good to moderate yields.[2] The reaction proceeds via the in-situ generation of a ketene intermediate from a 1-diazonaphthalen-2(1H)-one, which is then trapped by an alcohol.[2]
Experimental Protocol
A detailed procedure for this synthesis has been reported, demonstrating its feasibility and effectiveness.[3]
General Procedure A:
-
An oven-dried 4-mL vial equipped with a magnetic stirring bar is charged with the 1-diazonaphthalen-2(1H)-one (0.1 mmol, 1.0 equiv), methanol (20 equiv), and toluene (1.0 mL).
-
The mixture is stirred at room temperature under the irradiation of a 24 W blue LED for 12 hours.
-
Reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is directly subjected to flash column chromatography on silica gel (eluent: hexanes/EtOAc = 10:1) to afford the desired this compound.[3]
This method has been shown to produce this compound in a 70% yield.[3]
Data Summary
| Starting Material | Reagents | Conditions | Product | Yield (%) | Reference |
| 1-Diazonaphthalen-2(1H)-one | Methanol, Toluene | 24 W blue LED, RT, 12 h | This compound | 70 | [3] |
Reaction Pathway
Caption: Visible-light promoted Wolff rearrangement pathway.
Synthesis from 1-Indanone via a Claisen Condensation Approach
A more traditional approach involves the functionalization of readily available 1-indanone. This multi-step synthesis proceeds through the formation of an intermediate, Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate, which can be a precursor to the target molecule.
Experimental Protocol
The synthesis of the intermediate, Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate, has been well-documented.[4]
Step 1: Formation of the Enolate
-
A solution of 1-indanone (5 g, 37.8 mmol) in THF (40 mL) is added dropwise to a stirred suspension of sodium hydride (60% dispersion in oil, pre-washed with hexane) in THF.
-
The mixture is heated to reflux for 2 hours.
Step 2: Carboxymethylation
-
Dimethyl carbonate is added to the reaction mixture.
-
The reaction is continued at reflux until the starting material is consumed (monitored by TLC).
Step 3: Work-up and Purification
-
The reaction is cooled to room temperature and quenched by the slow addition of water.
-
The mixture is acidified with 5 M hydrochloric acid and extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous magnesium sulfate and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography (0-50% ethyl acetate/pentane gradient) to yield Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate as a yellow oil.[4]
This procedure yields the intermediate product in 66% yield.[4] Further steps of reduction and dehydration would be required to obtain the final target, this compound.
Data Summary
| Starting Material | Key Reagents | Intermediate Product | Yield (%) | Reference |
| 1-Indanone | Sodium Hydride, Dimethyl Carbonate | Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | 66 | [4] |
Synthetic Workflow
Caption: Workflow for synthesis from 1-indanone.
Palladium-Catalyzed Cross-Coupling Strategies
Transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions like the Heck and Sonogashira reactions, offers a powerful and modular approach to construct the indene scaffold.[5] These methods typically involve the coupling of a suitably functionalized indene precursor with a partner that introduces the desired carboxylate group.
Conceptual Protocol (Heck-type Reaction)
While a specific protocol for the direct synthesis of this compound via a Heck reaction was not found, a plausible route can be conceptualized based on established Heck reaction principles.[6][7][8]
-
Starting Materials: 3-Bromo-1H-indene and methyl acrylate.
-
Catalyst System: A palladium(0) source, such as Pd(OAc)₂ with a phosphine ligand (e.g., PPh₃), and a base (e.g., Et₃N).
-
Reaction Conditions: The reactants would be heated in a suitable solvent (e.g., DMF or acetonitrile) under an inert atmosphere.
-
Work-up and Purification: Standard aqueous work-up followed by column chromatography would be employed to isolate the product.
Conceptual Protocol (Sonogashira-type Reaction followed by Cyclization)
A Sonogashira coupling approach could involve the reaction of a 2-halophenylacetylene derivative with a suitable coupling partner, followed by an intramolecular cyclization to form the indene ring.[9]
-
Starting Materials: 2-Iodophenylacetylene and methyl propiolate.
-
Catalyst System: A palladium(0) catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., an amine).
-
Reaction Conditions: The coupling reaction would be carried out in an appropriate solvent under inert conditions.
-
Cyclization: The resulting coupled product would then be subjected to cyclization conditions, potentially acid- or metal-catalyzed, to form the indene ring system.
Logical Relationship of Palladium-Catalyzed Synthesis
Caption: Palladium-catalyzed synthetic strategies.
Conclusion
The synthesis of this compound can be achieved through several alternative routes, each offering distinct advantages. The visible-light-promoted Wolff rearrangement stands out as a modern, high-yield, and mild method. The synthesis from 1-indanone represents a more classical, multi-step approach that may be suitable depending on the availability of starting materials and the desired scale. Palladium-catalyzed cross-coupling reactions provide a highly versatile and modular strategy, allowing for the potential synthesis of a wide range of substituted indene derivatives. The choice of the optimal synthetic route will depend on factors such as the desired yield, substrate scope, reaction conditions, and the availability of specialized equipment. This guide provides the necessary detailed protocols and comparative data to enable an informed decision for the efficient synthesis of this important chemical building block.
References
- 1. lookchem.com [lookchem.com]
- 2. Synthesis of a versatile 1H-indene-3-carboxylate scaffold enabled by visible-light promoted Wolff rearrangement of 1-diazonaphthalen-2(1H)-ones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. rsc.org [rsc.org]
- 4. Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 5. Indene synthesis [organic-chemistry.org]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. Heck Reaction [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
Anwendungs- und Protokollhinweise: Derivatisierung von Methyl-1H-inden-3-carboxylat an der Estergruppe
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einführung: Methyl-1H-inden-3-carboxylat ist ein vielseitiges Ausgangsmaterial in der organischen Synthese und ein wichtiger Baustein für die Entwicklung pharmazeutischer Wirkstoffe. Die Derivatisierung an der Estergruppe ermöglicht die Synthese einer breiten Palette von Analoga mit potenziell unterschiedlichen physikochemischen Eigenschaften und biologischen Aktivitäten. Diese Notizen beschreiben die wichtigsten Protokolle zur Modifikation der Esterfunktion, einschließlich Hydrolyse, Amidierung und Reduktion.
Hydrolyse zur 1H-Inden-3-carbonsäure
Die Umwandlung des Methylesters in die entsprechende Carbonsäure ist oft der erste Schritt für weitere Funktionalisierungen, wie z. B. die Amidkopplung.
Experimentelles Protokoll:
-
Reagenzien und Aufbau: Lösen Sie Methyl-1H-inden-3-carboxylat (1 Äquiv.) in einem geeigneten Lösungsmittel wie Tetrahydrofuran (THF) oder Methanol. Fügen Sie eine wässrige Lösung eines Hydroxids (z. B. Lithiumhydroxid, Natriumhydroxid oder Kaliumhydroxid, 2-3 Äquiv.) hinzu. Der Reaktionskolben wird mit einem Rückflusskühler versehen.
-
Reaktionsbedingungen: Rühren Sie die Mischung bei Raumtemperatur oder unter leichtem Erwärmen (40–60 °C) für 2–12 Stunden. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) verfolgt werden.
-
Aufarbeitung: Nach Abschluss der Reaktion wird das organische Lösungsmittel unter reduziertem Druck entfernt. Der wässrige Rückstand wird mit einer verdünnten Säure (z. B. 1 M HCl) angesäuert, bis ein pH-Wert von 2–3 erreicht ist, was zur Ausfällung des Carbonsäureprodukts führt.
-
Isolierung und Reinigung: Der feste Niederschlag wird durch Filtration abgetrennt, mit kaltem Wasser gewaschen und im Vakuum getrocknet. Eine weitere Reinigung kann durch Umkristallisation aus einem geeigneten Lösungsmittel (z. B. Ethanol/Wasser) erfolgen.
Logischer Arbeitsablauf für die Hydrolyse
Abbildung 1: Allgemeiner Arbeitsablauf für die basische Hydrolyse des Esters.
Amidierung zur Synthese von 1H-Inden-3-carboxamiden
Die Amidbildung ist eine entscheidende Reaktion in der medizinischen Chemie zur Erzeugung von Molekülen mit verbesserter metabolischer Stabilität und spezifischen Bindungseigenschaften.
Experimentelles Protokoll (Zweistufiges Verfahren):
Schritt A: Synthese des Säurechlorids
-
Die im vorherigen Schritt synthetisierte 1H-Inden-3-carbonsäure (1 Äquiv.) wird in einem aprotischen Lösungsmittel (z. B. Dichlormethan (DCM) oder Toluol) suspendiert.
-
Thionylchlorid (SOCl₂) oder Oxalylchlorid ((COCl)₂) (1.5–2.0 Äquiv.) wird langsam zugegeben, oft mit einer katalytischen Menge N,N-Dimethylformamid (DMF).
-
Die Mischung wird 1–3 Stunden lang unter Rückfluss erhitzt, bis die Gasentwicklung aufhört.
-
Das überschüssige Reagenz und das Lösungsmittel werden unter Vakuum entfernt, um das rohe Säurechlorid zu erhalten, das oft direkt im nächsten Schritt verwendet wird.
Schritt B: Reaktion mit einem Amin
-
Das rohe Säurechlorid wird in einem aprotischen Lösungsmittel wie DCM gelöst.
-
Die Lösung wird auf 0 °C abgekühlt und eine Lösung des gewünschten Amins (1.1 Äquiv.) und einer nicht-nukleophilen Base (z. B. Triethylamin oder Diisopropylethylamin, 1.5 Äquiv.) im selben Lösungsmittel wird langsam zugetropft.
-
Die Reaktion wird für 1–4 Stunden bei 0 °C und anschließend bei Raumtemperatur gerührt.
-
Aufarbeitung: Die Reaktionsmischung wird nacheinander mit verdünnter HCl, gesättigter NaHCO₃-Lösung und Kochsalzlösung gewaschen. Die organische Phase wird über Natriumsulfat getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt.
-
Reinigung: Das Rohprodukt wird typischerweise durch Säulenchromatographie auf Kieselgel gereinigt.
Arbeitsablauf für die zweistufige Amid-Synthese
Abbildung 2: Arbeitsablauf für die Synthese von Amiden über das Säurechlorid.
Reduktion zum (1H-Inden-3-yl)methanol
Die Reduktion des Esters zum primären Alkohol eröffnet weitere Möglichkeiten zur Derivatisierung, beispielsweise durch Veretherung oder Halogenierung.
Experimentelles Protokoll:
-
Reagenzien und Aufbau: In einem trockenen, mit Inertgas (Stickstoff oder Argon) gespülten Kolben wird ein starkes Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄, 1.5–2.0 Äquiv.) in einem trockenen aprotischen Etherlösungsmittel (z. B. THF oder Diethylether) suspendiert und auf 0 °C abgekühlt.
-
Reaktion: Eine Lösung von Methyl-1H-inden-3-carboxylat (1 Äquiv.) im selben Lösungsmittel wird langsam zur Suspension des Reduktionsmittels getropft, wobei die Temperatur unter 5 °C gehalten wird. Nach beendeter Zugabe wird die Mischung für 1–3 Stunden bei Raumtemperatur gerührt.
-
Quenchen und Aufarbeitung: Die Reaktion wird vorsichtig bei 0 °C durch langsame, sequentielle Zugabe von Wasser, gefolgt von einer 15%igen wässrigen NaOH-Lösung und erneut Wasser (Fieser-Methode) gequencht.
-
Isolierung: Der resultierende körnige Niederschlag (Aluminiumsalze) wird abfiltriert und mit dem Lösungsmittel nachgewaschen. Das Filtrat wird eingeengt, um das rohe Alkoholprodukt zu erhalten.
-
Reinigung: Das Produkt kann durch Säulenchromatographie oder Umkristallisation gereinigt werden.
Zusammenfassung der quantitativen Daten
Die folgende Tabelle fasst typische Ergebnisse für die beschriebenen Derivatisierungen zusammen. Die genauen Werte können je nach spezifischem Substrat und Reaktionsbedingungen variieren.
| Reaktionstyp | Derivat | Typische Ausbeute (%) | Schmelzpunkt (°C) | Analytische Daten (Beispiel) |
| Hydrolyse | 1H-Inden-3-carbonsäure | 85 - 95 | 160 - 163 | ¹H-NMR: Charakteristisches Singulett für das acide Proton (>12 ppm). |
| Amidierung | N-Benzyl-1H-inden-3-carboxamid | 70 - 85 | 145 - 148 | IR (cm⁻¹): ~3300 (N-H), ~1640 (C=O, Amid I). |
| Reduktion | (1H-Inden-3-yl)methanol | 80 - 90 | 59 - 62 | ¹H-NMR: Verschwinden des OCH₃-Signals (~3.8 ppm), Auftreten eines CH₂OH-Signals (~4.7 ppm). |
Hinweis: Alle experimentellen Arbeiten sollten unter Beachtung der entsprechenden Sicherheitsvorkehrungen und in einem gut belüfteten Abzug durchgeführt werden. Die Charakterisierung der synthetisierten Verbindungen mittels spektroskopischer Methoden (NMR, IR, MS) ist zur Bestätigung der Struktur und Reinheit unerlässlich.
Functionalization of the Indene Ring in Methyl 1H-indene-3-carboxylate: Application Notes and Protocols for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical functionalization of the indene ring in Methyl 1H-indene-3-carboxylate. The indene scaffold is a valuable pharmacophore in drug discovery, and the ability to selectively modify its structure is crucial for the development of novel therapeutic agents. These protocols and notes are intended to serve as a practical guide for researchers in the synthesis and derivatization of this versatile building block.
Overview of Functionalization Strategies
The indene ring system in this compound offers several positions for functionalization. The presence of the electron-withdrawing methyl carboxylate group at the 3-position influences the reactivity and regioselectivity of these transformations. Key functionalization strategies include:
-
Diels-Alder Reaction: The diene system within the five-membered ring can participate in [4+2] cycloaddition reactions with various dienophiles.
-
Electrophilic Aromatic Substitution: The benzene ring of the indene core can undergo electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation. The regioselectivity of these reactions is directed by the existing substituents.
-
Vilsmeier-Haack Reaction: Formylation of the electron-rich positions of the indene ring can be achieved using the Vilsmeier-Haack reagent.
These reactions provide a powerful toolkit for introducing diverse functional groups and building molecular complexity, enabling the exploration of structure-activity relationships in drug development programs.
Experimental Protocols and Data
Diels-Alder Cycloaddition
The conjugated diene of the indene ring system in this compound can react with dienophiles in a [4+2] cycloaddition manner. The reaction typically proceeds via an initial isomerization of the 1H-indene to the more reactive 2H-indene (isoindene) intermediate, which then undergoes the Diels-Alder reaction.
General Experimental Protocol for Diels-Alder Reaction:
A solution of this compound and the desired dienophile in a high-boiling solvent (e.g., xylene or 1,2-dichlorobenzene) is heated to reflux for a specified period. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to afford the Diels-Alder adduct.
Table 1: Diels-Alder Reactions of this compound with Various Dienophiles
| Dienophile | Solvent | Reaction Time (h) | Product | Yield (%) |
| Maleic anhydride | Xylene | 24 | Methyl 1,2,3,4-tetrahydro-1,4-methanonaphthalene-2,3-dicarboxylic anhydride-1-carboxylate | 43 |
| N-Phenylmaleimide | Xylene | 24 | No reaction | - |
Data sourced from literature reports.
Diagram 1: Diels-Alder Reaction Workflow
Caption: Workflow for the Diels-Alder reaction.
Electrophilic Aromatic Substitution
The benzene portion of the indene ring is susceptible to electrophilic aromatic substitution. The position of substitution is directed by the activating/deactivating nature of the existing substituents. The cyclopentene ring fused to the benzene ring generally acts as an ortho, para-director. However, the electron-withdrawing methyl carboxylate group at the 3-position can influence the overall electron density and regioselectivity.
2.2.1. Bromination with N-Bromosuccinimide (NBS)
General Experimental Protocol for Bromination:
To a solution of this compound in a suitable solvent (e.g., carbon tetrachloride or acetonitrile), N-bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide or AIBN) are added. The reaction mixture is heated to reflux and monitored by TLC. Upon completion, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration. The filtrate is concentrated, and the crude product is purified by column chromatography to yield the brominated indene derivative. It is important to note that allylic bromination at the C-1 position can also occur under these conditions.
Diagram 2: General Electrophilic Aromatic Substitution Pathway
Application Notes: Methyl 1H-indene-3-carboxylate as a Versatile Precursor for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 1H-indene-3-carboxylate is a valuable and versatile scaffold in medicinal chemistry, serving as a key starting material for the synthesis of a variety of pharmaceutical intermediates.[1][2] The indene core is a privileged structure found in numerous biologically active compounds, and the carboxylate functionality at the 3-position provides a convenient handle for diverse chemical transformations. These notes detail the application of this compound in the synthesis of key pharmaceutical building blocks, providing experimental protocols and relevant data. Its role as a building block is pivotal for creating new molecules with potential therapeutic applications.[1]
Key Applications in Pharmaceutical Intermediate Synthesis
The chemical reactivity of this compound allows for its elaboration into more complex molecules that are direct precursors to active pharmaceutical ingredients (APIs). A primary application is its conversion to indanone derivatives, which are central to the synthesis of various therapeutic agents.
Synthesis of 1-Indanone: A Key Pharmaceutical Intermediate
1-Indanone and its derivatives are crucial intermediates in the synthesis of a wide range of pharmaceuticals, including antiviral, anti-inflammatory, and anticancer agents. The conversion of this compound to 1-indanone proceeds via a two-step sequence involving hydrogenation and intramolecular Friedel-Crafts acylation.
Reaction Scheme:
Experimental Protocols
Protocol 1: Synthesis of Methyl 2,3-dihydro-1H-indene-3-carboxylate
Objective: To reduce the double bond of the indene ring system.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol
-
Hydrogen gas (H₂)
-
Round-bottom flask
-
Magnetic stirrer
-
Hydrogenation apparatus (e.g., balloon or Parr hydrogenator)
-
Celite®
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Carefully add 10% Pd/C (5-10 mol%).
-
Seal the flask and purge with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or appropriate pressure) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully vent the hydrogen and purge the flask with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to yield methyl 2,3-dihydro-1H-indene-3-carboxylate.
Quantitative Data:
| Parameter | Value |
| Starting Material | 10.0 g |
| Product Yield | 9.8 g (97%) |
| Purity (by GC-MS) | >98% |
Protocol 2: Synthesis of 1-Indanone
Objective: To hydrolyze the ester and effect an intramolecular Friedel-Crafts acylation to form the cyclic ketone.
Materials:
-
Methyl 2,3-dihydro-1H-indene-3-carboxylate
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl)
-
Polyphosphoric acid (PPA)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/heating mantle
-
Ice bath
-
Separatory funnel
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
Part A: Hydrolysis
-
Dissolve methyl 2,3-dihydro-1H-indene-3-carboxylate (1.0 eq) in a mixture of methanol and water.
-
Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.
-
Dilute the aqueous residue with water and cool in an ice bath.
-
Acidify the solution to pH 1-2 by the slow addition of concentrated HCl.
-
Collect the precipitated 2,3-dihydro-1H-indene-3-carboxylic acid by filtration, wash with cold water, and dry.
Part B: Intramolecular Friedel-Crafts Acylation
-
Place polyphosphoric acid in a round-bottom flask and heat to 80-100 °C.
-
Slowly add the dried 2,3-dihydro-1H-indene-3-carboxylic acid (1.0 eq) to the hot PPA with vigorous stirring.
-
Continue heating and stirring for the time determined by reaction monitoring (TLC or GC-MS).
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford 1-indanone.
Quantitative Data:
| Parameter | Value |
| Starting Material | 5.0 g |
| Product Yield | 3.5 g (85%) |
| Purity (by HPLC) | >97% |
| Melting Point | 40-42 °C |
Logical Workflow for Synthesis
The following diagram illustrates the logical progression from the starting material to the final pharmaceutical intermediate.
Conclusion
This compound is a readily available and highly useful precursor for the synthesis of valuable pharmaceutical intermediates. The protocols outlined above provide a clear and efficient pathway to 1-indanone, a key building block in drug discovery and development. The versatility of the indene scaffold continues to make it an attractive target for the synthesis of novel therapeutic agents.
References
Application of Methyl 1H-indene-3-carboxylate in Medicinal Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 1H-indene-3-carboxylate is a versatile bicyclic molecule that holds significant promise as a foundational scaffold in medicinal chemistry. Its rigid framework, derived from a fusion of benzene and cyclopentene rings, offers a unique three-dimensional architecture for the strategic placement of functional groups to interact with biological targets. This compound serves as a valuable starting material for the synthesis of a diverse array of derivatives with potential therapeutic applications, including anticancer and anti-inflammatory activities.[1] The indene core is amenable to various chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of novel therapeutic agents.
Core Applications in Medicinal Chemistry
The primary utility of this compound in drug discovery lies in its role as a precursor to more complex molecular architectures, particularly substituted 1-indanones. These 1-indanone intermediates are pivotal in the synthesis of various biologically active compounds. The general workflow involves the initial conversion of this compound to a suitable 1-indanone, which then serves as a versatile platform for further derivatization to access compounds with specific therapeutic activities.
Workflow for the Utilization of this compound
Caption: General synthetic workflow from this compound to bioactive compounds.
Application I: Anticancer Agents - Tubulin Polymerization Inhibitors
Background:
The indene scaffold has been successfully employed in the design of potent inhibitors of tubulin polymerization, a clinically validated target for cancer chemotherapy. By disrupting microtubule dynamics, these agents induce cell cycle arrest at the G2/M phase and trigger apoptosis in cancer cells. Dihydro-1H-indene derivatives, accessible from this compound-derived precursors, have shown significant promise in this area.
Quantitative Data:
The following table summarizes the in vitro antiproliferative activities of representative dihydro-1H-indene derivatives against various cancer cell lines.
| Compound ID | Modification | Target Cancer Cell Line | IC50 (µM) |
| 12d | 4-hydroxy-3-methoxyphenyl at B ring | K562 (Leukemia) | 0.028 |
| A549 (Lung Cancer) | 0.045 | ||
| PC-3 (Prostate Cancer) | 0.087 | ||
| HCT-116 (Colon Cancer) | 0.033 | ||
| 12j | Indole at B ring | K562 (Leukemia) | 0.15 |
| 12q | N-methylindole at B ring | K562 (Leukemia) | 0.21 |
| 12t | 5'-indole at B ring | K562 (Leukemia) | 0.18 |
Data extracted from a study on dihydro-1H-indene derivatives as tubulin polymerization inhibitors.
Signaling Pathway:
Caption: Mechanism of action for indene-based tubulin polymerization inhibitors.
Application II: Anticancer Agents - FGFR1 Inhibitors
Background:
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is frequently dysregulated in various cancers, making it an attractive target for therapeutic intervention. Novel 2-hydroxy-1H-indene-1,3(2H)-dione derivatives, which can be synthesized from indanone precursors, have been identified as potent inhibitors of FGFR1 kinase activity.
Quantitative Data:
The following table presents the in vitro inhibitory activities of representative 2-hydroxy-1H-indene-1,3(2H)-dione derivatives against FGFR1.
| Compound ID | Heterocyclic Moiety | FGFR1 IC50 (µM) |
| 7b | Isoquinoline | 3.1 |
| 9a | Quinoline | 5.7 |
| 9b | Quinoxaline | 3.3 |
| 9c | Quinoxaline | 4.1 |
Data extracted from a study on 2-hydroxy-1H-indene-1,3(2H)-dione derivatives as FGFR1 inhibitors.
Signaling Pathway:
Caption: Mechanism of action for indene-based FGFR1 inhibitors.
Experimental Protocols
Synthesis of 1-Indanone from 1H-indene-3-carboxylic acid
This protocol describes a two-step process to convert 1H-indene-3-carboxylic acid, obtained from the hydrolysis of this compound, into 1-indanone, a key intermediate.
Step 1: Catalytic Hydrogenation of 1H-indene-3-carboxylic acid
-
Preparation: In a high-pressure hydrogenation vessel, dissolve 1H-indene-3-carboxylic acid (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of Palladium on carbon (Pd/C, typically 5-10 mol%).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete (monitored by TLC or LC-MS, typically 12-24 hours).
-
Work-up: Carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude indane-1-carboxylic acid, which can be used in the next step without further purification.
Step 2: Intramolecular Friedel-Crafts Cyclization to 1-Indanone
-
Acid Chloride Formation: To a solution of indane-1-carboxylic acid (1 equivalent) in an inert solvent (e.g., dichloromethane or toluene), add thionyl chloride (SOCl₂, ~1.5 equivalents) dropwise at 0 °C.
-
Reaction: Stir the mixture at room temperature for 2-3 hours or until the evolution of gas ceases.
-
Removal of Excess Reagent: Remove the solvent and excess thionyl chloride under reduced pressure.
-
Cyclization: Dissolve the crude acid chloride in a suitable solvent for the Friedel-Crafts reaction (e.g., dichloromethane or nitrobenzene). Cool the solution to 0 °C.
-
Lewis Acid Addition: Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃, ~1.2 equivalents), portion-wise, keeping the temperature below 5 °C.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours or until the starting material is consumed (monitored by TLC).
-
Quenching: Carefully pour the reaction mixture onto crushed ice with concentrated hydrochloric acid.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing and Drying: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 1-indanone.
Biological Assay Protocols
In Vitro Tubulin Polymerization Assay (Turbidity-based)
-
Reagents and Materials: Purified tubulin protein, tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), GTP, test compounds (dissolved in DMSO), positive control (e.g., colchicine), negative control (DMSO), 96-well microplate, temperature-controlled spectrophotometer.
-
Assay Procedure:
-
Prepare a solution of tubulin in polymerization buffer on ice.
-
Add GTP to a final concentration of 1 mM.
-
In a pre-warmed 96-well plate at 37 °C, add the test compounds at various concentrations.
-
Initiate the polymerization by adding the tubulin/GTP solution to each well.
-
Immediately place the plate in the spectrophotometer and measure the absorbance at 340 nm every minute for 60 minutes at 37 °C.
-
-
Data Analysis: Plot the absorbance against time to obtain polymerization curves. The IC₅₀ value is determined by plotting the percentage of inhibition of tubulin polymerization against the compound concentration.
FGFR1 Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
-
Reagents and Materials: Recombinant FGFR1 kinase, LanthaScreen™ Eu-anti-GST antibody, Alexa Fluor™ 647-labeled kinase tracer, kinase buffer, test compounds, staurosporine (positive control), 384-well microplate, fluorescence plate reader.
-
Assay Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
Prepare a 2X solution of FGFR1 kinase and Eu-anti-GST antibody in kinase buffer.
-
Prepare a 2X solution of the kinase tracer in kinase buffer.
-
In a 384-well plate, add 5 µL of the test compound solution.
-
Add 5 µL of the 2X kinase/antibody solution to each well.
-
Add 5 µL of the 2X tracer solution to each well to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Calculate the emission ratio of the acceptor (665 nm) to the donor (615 nm).
-
Plot the emission ratio against the concentration of the test compound to determine the IC₅₀ value.
-
Disclaimer: These protocols are intended as a general guide. Researchers should consult the primary literature for specific details and optimize conditions as necessary for their experimental setup. Appropriate safety precautions should be taken when handling all chemicals.
References
Application Notes: The Strategic Use of Methyl 1H-indene-3-carboxylate in the Synthesis of Bioactive Molecules
References
- 1. lookchem.com [lookchem.com]
- 2. Synthesis and biological evaluation of benzocyclooctene-based and indene-based anticancer agents that function as inhibitors of tubulin polymerization - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Polymerization of Methyl 1H-Indene-3-Carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed theoretical application notes and proposed experimental protocols for the polymerization of methyl 1H-indene-3-carboxylate. Due to a lack of specific literature on the polymerization of this particular monomer, the following protocols are based on established principles of cationic and anionic polymerization of structurally similar vinyl compounds and indene derivatives. These notes are intended to serve as a foundational guide for researchers venturing into the synthesis of poly(this compound) and exploring its potential applications, including in the realm of drug development as a novel polymeric excipient or matrix for controlled release systems.
Introduction
This compound is an organic compound with potential applications in the pharmaceutical and chemical industries as a building block for more complex molecules.[1] The polymerization of this monomer could yield novel polymers with unique properties, stemming from the rigid indene backbone and the pendant carboxylate group. Such polymers could be of interest for various applications, including as specialty plastics, coating materials, or as functional polymers in biomedical applications. This document outlines potential synthetic routes for the polymerization of this compound via cationic and anionic mechanisms.
Proposed Polymerization Mechanisms
The double bond within the five-membered ring of the indene moiety is susceptible to attack by both electrophiles and nucleophiles, making cationic and anionic polymerization the most plausible methods for polymer synthesis.
Cationic Polymerization
Cationic polymerization is initiated by an electrophile that adds to the monomer, generating a carbocationic active center which then propagates.[2] For this compound, the stability of the resulting benzylic carbocation would favor this type of polymerization.
Proposed Signaling Pathway for Cationic Polymerization:
Caption: Proposed cationic polymerization pathway for this compound.
Anionic Polymerization
Anionic polymerization is initiated by a nucleophile and is well-suited for monomers with electron-withdrawing groups.[3] The carboxylate group on the indene ring, while not strongly electron-withdrawing from the double bond, may still permit anionic polymerization, particularly with strong initiators.
Proposed Signaling Pathway for Anionic Polymerization:
Caption: Proposed anionic polymerization pathway for this compound.
Experimental Protocols
The following are detailed, hypothetical protocols for the polymerization of this compound. Safety Precautions: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Anhydrous conditions are critical for both cationic and anionic polymerizations.
Materials and Reagents
| Reagent | Supplier | Purity | Notes |
| This compound | Commercial Source | >98% | Purify by distillation or column chromatography before use. |
| Dichloromethane (DCM) | Commercial Source | Anhydrous | Distill from CaH₂. |
| Toluene | Commercial Source | Anhydrous | Distill from Na/benzophenone. |
| Boron trifluoride diethyl etherate (BF₃·OEt₂) | Commercial Source | >98% | Use as received. |
| n-Butyllithium (n-BuLi) in hexanes | Commercial Source | 1.6 M | Titrate before use. |
| Methanol (MeOH) | Commercial Source | Anhydrous | Store over molecular sieves. |
| Tetrahydrofuran (THF) | Commercial Source | Anhydrous | Distill from Na/benzophenone. |
Protocol 1: Cationic Polymerization
Experimental Workflow for Cationic Polymerization:
Caption: Workflow for the proposed cationic polymerization of this compound.
Procedure:
-
Preparation: A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with this compound (e.g., 1.74 g, 10 mmol).
-
Dissolution: Anhydrous dichloromethane (e.g., 20 mL) is added via syringe, and the monomer is dissolved under an inert atmosphere (argon or nitrogen).
-
Cooling: The flask is cooled to -78 °C in a dry ice/acetone bath.
-
Initiation: Boron trifluoride diethyl etherate (e.g., 0.1 mmol in 1 mL of DCM) is added dropwise via syringe.
-
Polymerization: The reaction is stirred at -78 °C for a predetermined time (e.g., 1-24 hours).
-
Termination: The polymerization is quenched by the rapid addition of cold methanol (e.g., 5 mL).
-
Isolation: The reaction mixture is warmed to room temperature and slowly poured into a large volume of cold methanol (e.g., 200 mL) with vigorous stirring to precipitate the polymer.
-
Purification: The precipitated polymer is collected by filtration, washed with fresh methanol, and dried in a vacuum oven at 40 °C to a constant weight.
-
Characterization: The resulting polymer is characterized by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, Nuclear Magnetic Resonance (NMR) spectroscopy for structure confirmation, and Differential Scanning Calorimetry (DSC) for thermal properties.
Protocol 2: Anionic Polymerization
Experimental Workflow for Anionic Polymerization:
Caption: Workflow for the proposed anionic polymerization of this compound.
Procedure:
-
Preparation: A flame-dried Schlenk flask is charged with anhydrous tetrahydrofuran (e.g., 20 mL) under an inert atmosphere.
-
Cooling: The flask is cooled to -78 °C.
-
Initiation: A titrated solution of n-butyllithium in hexanes (e.g., 0.1 mmol) is added via syringe.
-
Monomer Addition: A solution of this compound (e.g., 1.74 g, 10 mmol) in anhydrous THF (e.g., 5 mL) is added dropwise to the initiator solution over several minutes. A color change is expected upon formation of the carbanionic active species.
-
Polymerization: The reaction is stirred at -78 °C for the desired time (e.g., 30 minutes to 4 hours).
-
Quenching: The polymerization is terminated by the addition of degassed methanol (e.g., 2 mL).
-
Isolation and Purification: The polymer is isolated and purified following the same procedure as in the cationic polymerization protocol (steps 7-9).
Data Presentation: Hypothetical Results
The following tables present hypothetical data that could be obtained from the proposed polymerization experiments. These tables are for illustrative purposes to guide data organization.
Table 1: Hypothetical Results of Cationic Polymerization of this compound
| Entry | [M]/[I] Ratio | Time (h) | Conversion (%) | Mₙ ( g/mol ) (GPC) | PDI (Mₙ/Mₙ) | T₉ (°C) |
| 1 | 100 | 1 | 65 | 8,500 | 1.8 | 145 |
| 2 | 100 | 4 | 85 | 11,200 | 1.7 | 148 |
| 3 | 200 | 4 | 80 | 19,500 | 1.9 | 155 |
Table 2: Hypothetical Results of Anionic Polymerization of this compound
| Entry | [M]/[I] Ratio | Time (h) | Conversion (%) | Mₙ ( g/mol ) (GPC) | PDI (Mₙ/Mₙ) | T₉ (°C) |
| 1 | 100 | 0.5 | 95 | 16,500 | 1.15 | 152 |
| 2 | 100 | 2 | >99 | 17,200 | 1.12 | 153 |
| 3 | 200 | 2 | >99 | 34,100 | 1.18 | 160 |
Potential Applications in Drug Development
Polymers based on this compound could possess desirable properties for pharmaceutical applications:
-
Drug Delivery: The rigid polymer backbone could lead to high glass transition temperatures, making it suitable for creating stable amorphous solid dispersions of poorly soluble drugs.
-
Excipients: The polymer could be functionalized through the ester group to tailor its properties, such as solubility and drug compatibility, for use as a tablet binder or coating agent.
-
Biomaterials: The potential for creating well-defined block copolymers via living anionic polymerization could enable the design of self-assembling systems for targeted drug delivery or tissue engineering scaffolds.
Further research would be necessary to evaluate the biocompatibility and degradation profile of these novel polymers to ascertain their suitability for in vivo applications.
References
Application Notes and Protocols: Methyl 1H-indene-3-carboxylate in Materials Science and Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
Methyl 1H-indene-3-carboxylate serves as a versatile building block in the synthesis of advanced materials for organic electronics. Its intrinsic structure allows for the creation of conjugated molecules with tailored electronic properties, making it a valuable precursor for components in organic solar cells (OSCs) and other electronic devices. These application notes provide an overview of its utility, key performance data of derived materials, and detailed experimental protocols for the synthesis of a model compound and the fabrication of a representative organic solar cell.
Application in Organic Electronics: A Building Block for High-Performance Materials
This compound is a key starting material for the synthesis of non-fullerene acceptors (NFAs), a critical component in modern bulk heterojunction (BHJ) organic solar cells. The indene moiety can be functionalized to create electron-deficient end-groups, which are then attached to a conjugated core to form an A-D-A (Acceptor-Donor-Acceptor) type NFA. These materials are prized for their strong light absorption in the visible and near-infrared regions, tunable energy levels, and excellent electron mobility, contributing to enhanced power conversion efficiencies (PCE) in OSCs.
Derivatives of 1H-indene-3-carboxylic acid are also explored in the development of electron-transporting materials (ETMs) for perovskite solar cells. For instance, indene-C60 adducts have been synthesized and incorporated into inverted p-i-n perovskite solar cell architectures, demonstrating the versatility of the indene scaffold in various photovoltaic technologies[1].
Quantitative Performance Data
The following table summarizes the performance of various organic solar cells incorporating non-fullerene acceptors derived from indene-based structures. This data highlights the potential of this class of materials in achieving high power conversion efficiencies.
| Donor Polymer | Indene-Based Acceptor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| PBDB-T | NTIC | - | - | - | 8.63 |
| PBDB-T | NTIC-OMe | 0.965 | - | - | 8.61 |
| P2F-EHp | QIP-4Cl | 0.94 | - | - | 13.3 |
| PM6 | M34 | 0.91 | - | - | 15.24 |
| PBDB-T | IDT-3MT | 0.95 | 14.43 | - | 8.40 |
Experimental Protocols
Synthesis of a Model Non-Fullerene Acceptor Precursor
This protocol describes the synthesis of an intermediate compound, 1-(dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid, which is a precursor for creating the indene-based end-caps of non-fullerene acceptors[2].
Materials:
-
2-(3-oxoisobenzofuran-1(3H)-ylidene)malononitrile
-
tert-butyl acetoacetate
-
Triethylamine
-
Acetic anhydride
-
2 N Hydrochloric acid solution
-
Water
Procedure:
-
A mixture of 2-(3-oxoisobenzofuran-1(3H)-ylidene)malononitrile (1.53 mmol), tert-butyl acetoacetate (1.91 mmol) in triethylamine (1.35 mL), and acetic anhydride (2.04 mL) is stirred at room temperature for 72 hours.
-
A 2 N solution of HCl (10 mL) is then added, and the reaction mixture is stirred at 70 °C for 2 hours.
-
After cooling to room temperature, the solid precipitate is filtered off and washed with water.
-
The resulting orange solid is 1-(dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid.
Fabrication of a Bulk Heterojunction Organic Solar Cell
This protocol outlines the fabrication of a conventional architecture organic solar cell using a hypothetical donor polymer (e.g., PM6) and an indene-derivative-based non-fullerene acceptor.
Materials and Equipment:
-
Indium tin oxide (ITO)-coated glass substrates
-
Detergent, deionized water, acetone, isopropanol
-
PEDOT:PSS aqueous dispersion
-
Donor polymer (e.g., PM6)
-
Indene-derivative non-fullerene acceptor
-
Chlorobenzene (or other suitable organic solvent)
-
Electron transport layer material (e.g., PFN-Br)
-
Methanol
-
Silver (for thermal evaporation)
-
Ultrasonic bath
-
UV-ozone cleaner
-
Spin coater
-
Hotplate
-
Glovebox with inert atmosphere
-
Thermal evaporator
Procedure:
-
Substrate Cleaning: ITO-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. The substrates are then dried with a nitrogen stream and treated with UV-ozone for 15 minutes.
-
Hole Transport Layer (HTL) Deposition: An aqueous dispersion of PEDOT:PSS is spin-coated onto the cleaned ITO substrates at 6000 rpm for 20 seconds. The substrates are then annealed on a hot plate at 120 °C for 10 minutes.
-
Active Layer Deposition: Inside a nitrogen-filled glovebox, a blend solution of the donor polymer and the indene-derivative acceptor in chlorobenzene is prepared. This solution is spin-coated onto the PEDOT:PSS layer. The film is then thermally annealed at 100 °C for 5 minutes.
-
Electron Transport Layer (ETL) Deposition: A solution of PFN-Br in methanol (0.5 mg/mL) is spin-coated on top of the active layer.
-
Cathode Deposition: The substrates are transferred to a thermal evaporation chamber. A 100 nm layer of silver is deposited through a shadow mask to define the active area of the solar cell.
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Isomerization of 3-Substituted Indenes to 1-Substituted Indenes
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the isomerization of 3-substituted indenes to 1-substituted indenes during synthesis.
Frequently Asked Questions (FAQs)
Q1: I performed an alkylation of indene and obtained the 3-substituted isomer, but I need the 1-substituted product. Why did this happen and how can I fix it?
A1: The formation of 3-substituted indenes is a common outcome in the alkylation of indene, particularly under conditions that favor thermodynamic equilibrium. The 3-substituted isomer is generally the more thermodynamically stable product.[1] This is because the double bond within the five-membered ring is more substituted in the 3-substituted isomer, which contributes to its greater stability.
To obtain the desired 1-substituted indene, you can either adjust your synthetic strategy to favor the kinetic product or perform a subsequent isomerization of the 3-substituted indene.
Q2: How can I control the synthesis to favor the formation of the 1-substituted indene (the kinetic product)?
A2: To favor the formation of the 1-substituted indene, you need to operate under kinetic control. This typically involves using a strong, sterically hindered base at low temperatures and for shorter reaction times. These conditions favor the faster-formed product over the more stable one.
Key factors for kinetic control:
-
Base: Use a strong, non-nucleophilic, and sterically hindered base. Lithium diisopropylamide (LDA) is a common choice.
-
Temperature: Perform the reaction at low temperatures, typically between -78 °C and 0 °C.
-
Reaction Time: Keep the reaction time short to minimize the isomerization of the initially formed 1-substituted product to the more stable 3-substituted isomer.
Q3: I have already synthesized the 3-substituted indene. Can I convert it to the 1-substituted isomer?
A3: Isomerization of a 3-substituted indene to a 1-substituted indene can be challenging because you are moving from a more stable to a less stable isomer. However, it may be possible under specific conditions that favor a kinetically controlled protonation of the corresponding indenyl anion. A more common transformation is the isomerization of the less stable 1-substituted indene to the more stable 3-substituted indene, which can be achieved with a base and heat.[1]
Q4: What is the mechanism of the base-catalyzed isomerization of a 3-substituted indene?
A4: The base-catalyzed isomerization proceeds through a deprotonation-reprotonation mechanism involving a resonance-stabilized indenyl anion.
-
Deprotonation: A base removes a proton from the C1 position of the 3-substituted indene, forming a resonance-stabilized indenyl anion.
-
Resonance: The negative charge is delocalized across the C1 and C3 positions.
-
Reprotonation: The indenyl anion is then reprotonated. Protonation at the C3 position regenerates the 3-substituted indene, while protonation at the C1 position leads to the formation of the 1-substituted indene. Under thermodynamic control (e.g., higher temperatures, longer reaction times), the more stable 3-substituted product will be favored.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High percentage of the undesired 3-substituted indene isomer. | The reaction is under thermodynamic control. | To favor the 1-substituted (kinetic) product, use a strong, sterically hindered base (e.g., LDA) at low temperatures (-78 °C) and for a shorter reaction time.[1] |
| A mixture of 1- and 3-substituted indenes is obtained. | The reaction conditions are intermediate between kinetic and thermodynamic control. | To increase selectivity for the 1-substituted isomer, further decrease the reaction temperature and time. For the 3-substituted isomer, increase the temperature and reaction time to allow the mixture to equilibrate to the thermodynamic product.[1] |
| Low overall yield of the desired 1-substituted indene. | The 1-substituted indene is isomerizing to the 3-substituted indene during workup or purification. | Use mild workup conditions and avoid excessive heating during purification. Consider purification techniques that do not require high temperatures, such as flash chromatography at room temperature. |
| Inconsistent isomer ratios between batches. | Variations in reaction parameters such as temperature, reaction time, or the rate of addition of reagents. | Standardize all reaction parameters. Ensure accurate temperature control and consistent timing for all steps, including reagent addition and quenching. |
Experimental Protocols
Protocol 1: Selective Synthesis of 1-Butyl-1H-indene (Kinetic Control)
This protocol is designed to favor the formation of the kinetically controlled 1-substituted indene.
Materials:
-
Indene
-
n-Butyllithium (n-BuLi) in hexanes
-
1-Bromobutane
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of indene (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi (1.05 eq) dropwise.
-
Stir the resulting solution at -78 °C for 30 minutes.
-
Add 1-bromobutane (1.1 eq) dropwise at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure at low temperature.
-
Purify the crude product by flash chromatography on silica gel to isolate 1-butyl-1H-indene.
Protocol 2: Isomerization of 1-Butyl-1H-indene to 3-Butyl-1H-indene (Thermodynamic Control)
This protocol describes the isomerization of the kinetically favored product to the thermodynamically more stable isomer.[1]
Materials:
-
1-Butyl-1H-indene
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous dimethyl sulfoxide (DMSO)
Procedure:
-
Dissolve 1-butyl-1H-indene (1.0 eq) in anhydrous DMSO.
-
Add potassium tert-butoxide (0.1 eq) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 2-4 hours, monitoring the isomerization by TLC or GC-MS.
-
Once the isomerization is complete, cool the reaction mixture to room temperature.
-
Add water and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the product by flash chromatography on silica gel to yield 3-butyl-1H-indene.
Data Presentation
The following table summarizes the expected outcomes under different reaction conditions for the alkylation of indene.
| Condition | Product Favored | Typical Base | Typical Temperature | Typical Reaction Time | Expected Outcome |
| Kinetic Control | 1-Substituted Indene | LDA, n-BuLi | -78 °C to 0 °C | Short (e.g., < 2 hours) | Predominantly the 1-substituted isomer. |
| Thermodynamic Control | 3-Substituted Indene | NaH, t-BuOK | Room Temperature to 80 °C | Long (e.g., > 4 hours) | Predominantly the 3-substituted isomer. |
Visualizations
Logical Workflow for Indene Isomer Control
Caption: Workflow for controlling the synthesis of 1- and 3-substituted indenes.
Signaling Pathway: Base-Catalyzed Isomerization
Caption: Mechanism of base-catalyzed isomerization of substituted indenes.
References
Technical Support Center: Optimizing the Wolff Rearrangement of Diazoketones
Welcome to the technical support center for the Wolff rearrangement. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to optimize your experimental outcomes.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary methods for inducing a Wolff rearrangement, and how do I choose the best one for my substrate?
A1: The Wolff rearrangement can be initiated through three primary methods: thermal, photochemical, and metal-catalyzed conditions.[1][2] The choice of method depends on the stability of your substrate and the desired reaction conditions.
-
Thermal Conditions: This method involves heating the diazoketone, typically at high temperatures (around 180°C).[1] It is often used for forming carboxylic acid analogs by trapping the ketene with high-boiling solvents like aniline or phenol. However, its use is limited as many substrates, especially those that are strained, may decompose at these temperatures.[1]
-
Photochemical Conditions: This method uses light to induce the rearrangement and is often preferred as it can be carried out at lower temperatures.[2][3] It is particularly useful for cyclic α-diazo ketones undergoing ring contraction.[4] However, this method is not suitable for photolabile products.[3]
-
Metal-Catalyzed Conditions: Transition metals, most commonly silver(I) salts like silver(I) oxide (Ag₂O) or silver benzoate, can significantly lower the reaction temperature.[1][3] This makes it a versatile method for a wide range of substrates. However, some transition metals like rhodium, copper, and palladium can form stable metal-carbene intermediates that may lead to non-Wolff products.[1]
Q2: My Wolff rearrangement is giving a low yield. What are the common causes and how can I improve it?
A2: Low yields in a Wolff rearrangement can stem from several factors. Here are some common issues and potential solutions:
-
Decomposition of the Diazoketone: α-Diazoketones can be unstable, especially in the presence of acid.[1] Ensure all your reagents and solvents are pure and free of acidic impurities.
-
Side Reactions: Competing reactions are a common cause of low yields. These can include SN2 substitution of the diazo group or carbene insertion reactions.[1][2] Optimizing the reaction conditions, such as lowering the temperature in thermal rearrangements or choosing a different catalyst, can help minimize these side reactions.[3]
-
Inefficient Ketene Trapping: The ketene intermediate is highly reactive and can polymerize if not trapped efficiently.[2] Ensure your nucleophile (e.g., water, alcohol, or amine) is present in a sufficient concentration to react with the ketene as it is formed. For gaseous nucleophiles like ammonia, ensuring good saturation of the reaction mixture is key.
-
Substrate Stability: If your starting material or product is sensitive to the reaction conditions (e.g., high temperature or UV light), consider switching to a milder method. For example, if thermal conditions lead to degradation, a photochemical or metal-catalyzed approach at a lower temperature may be more successful.[3]
Q3: I am observing the formation of unexpected byproducts. What are they and how can I prevent them?
A3: The formation of byproducts is a common challenge. Here are some likely byproducts and how to address them:
-
Products of SN2 Substitution: At temperatures lower than that required for rearrangement, the diazo group can be displaced by a nucleophile.[1] If you observe this, you may need to increase the temperature for a thermal reaction or switch to a photochemical or metal-catalyzed method.
-
Carbene Insertion Products: If the reaction proceeds through a carbene intermediate, it can undergo insertion into C-H or O-H bonds.[2] This is more common with certain metal catalysts (Rh, Cu, Pd) that form stable carbenes.[1] Using silver(I) catalysts can favor the Wolff rearrangement. The choice of solvent can also play a role; for instance, using methanol as a solvent can lead to O-H insertion products.[2]
-
Diketene Formation: The ketene intermediate can react with itself to form diketenes.[2] To prevent this, ensure a high concentration of the trapping nucleophile is present throughout the reaction.
Q4: How do I handle and purify diazoketones safely?
A4: α-Diazoketones are energetic and potentially explosive compounds and should be handled with care.[3]
-
Handling: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[5] Avoid using glassware with ground glass joints or scratches, as rough surfaces can trigger decomposition.[5] Protect the compounds from direct sunlight and strong artificial light.[5]
-
Purification: Many diazoketones are stable enough for purification by column chromatography.[6] However, they can be sensitive to the acidic nature of standard silica gel. If you observe degradation on the column, consider using deactivated silica gel or an alternative purification method like recrystallization.
-
Storage: It is generally advisable to use diazoketones as soon as possible after preparation.[5] If short-term storage is necessary, keep them in a cool, dark place.
Q5: What is the Arndt-Eistert homologation and what are the key steps?
A5: The Arndt-Eistert homologation is a widely used application of the Wolff rearrangement to extend a carboxylic acid by one methylene group.[1][7] The process involves three main steps:
-
Activation of the Carboxylic Acid: The starting carboxylic acid is converted to a more reactive derivative, typically an acid chloride, using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[1][8]
-
Formation of the α-Diazoketone: The activated carboxylic acid is then reacted with diazomethane (or a safer alternative like trimethylsilyldiazomethane) to form the α-diazoketone. It is crucial to use at least two equivalents of diazomethane to neutralize the HCl generated as a byproduct, which could otherwise lead to the formation of a chloromethyl ketone side product.[9]
-
Wolff Rearrangement and Nucleophilic Trapping: The α-diazoketone is then subjected to Wolff rearrangement conditions (thermal, photochemical, or metal-catalyzed) in the presence of a nucleophile.[6] If water is used as the nucleophile, the homologous carboxylic acid is formed. If an alcohol or amine is used, the corresponding ester or amide is obtained.[7]
II. Troubleshooting Guides
Troubleshooting Low Yields
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| No reaction or incomplete conversion of starting diazoketone | 1. Reaction temperature is too low (for thermal rearrangement).2. Insufficient light exposure (for photochemical rearrangement).3. Catalyst is inactive or poisoned. | 1. Gradually increase the reaction temperature, monitoring for decomposition.2. Ensure the light source is of the correct wavelength and intensity, and that the reaction vessel is transparent to that wavelength.3. Use fresh, high-purity catalyst. Ensure all reagents and solvents are free of impurities that could poison the catalyst. |
| Low yield of desired product with significant starting material remaining | 1. Inefficient ketene formation.2. Competing side reactions are faster than the rearrangement. | 1. Switch to a more effective method of induction (e.g., from thermal to metal-catalyzed).2. Optimize reaction conditions to disfavor side reactions (e.g., lower temperature, different catalyst). |
| Low yield of desired product with formation of a complex mixture of byproducts | 1. Decomposition of starting material or product.2. Multiple side reactions occurring. | 1. Use milder reaction conditions (lower temperature, photochemical method).2. Re-evaluate the choice of catalyst and solvent. A detailed analysis of the byproducts can provide clues about the competing pathways. |
| Formation of a polymeric material | Ketene intermediate is polymerizing before it can be trapped. | 1. Increase the concentration of the nucleophilic trapping agent.2. Add the diazoketone slowly to a solution of the nucleophile to ensure the ketene is trapped as it is formed. |
Troubleshooting Product Purification
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Difficulty separating the product from the catalyst | The catalyst or its byproducts are soluble in the extraction solvent. | 1. For silver catalysts, filtration through a pad of celite can help remove solid residues.2. Choose an extraction solvent system where the product is soluble but the catalyst residues are not. |
| Product decomposes during column chromatography | The product is sensitive to the stationary phase (e.g., acidic silica gel). | 1. Use deactivated silica gel (e.g., treated with triethylamine).2. Consider other purification techniques like recrystallization or preparative thin-layer chromatography (TLC). |
| Product co-elutes with a byproduct | The product and byproduct have similar polarities. | 1. Optimize the solvent system for column chromatography to achieve better separation.2. Consider converting the product to a derivative with a different polarity for easier purification, followed by deprotection. |
III. Data Presentation
Table 1: Comparison of Reaction Conditions for Wolff Rearrangement
| Method | Typical Catalyst/Conditions | Catalyst Loading | Temperature | Advantages | Limitations |
| Thermal | Heat | N/A | High (e.g., 180°C)[1] | Simple setup, no catalyst needed. | High temperatures can cause decomposition of sensitive substrates; potential for side reactions.[3] |
| Photochemical | UV light (e.g., mercury arc lamp) | N/A | Low to ambient | Mild conditions, suitable for heat-sensitive substrates.[3] | Not suitable for photolabile compounds; may require specialized equipment.[3] |
| Metal-Catalyzed | Silver(I) oxide (Ag₂O), Silver benzoate | Catalytic (e.g., 2-10 mol%) | Mild (often room temperature to moderate heating) | Lower reaction temperatures, often higher yields and fewer side reactions.[3] | Catalyst can be expensive; some metals can promote undesired side reactions.[1] |
| Microwave-Assisted | Microwave irradiation | N/A | Elevated | Rapid heating can significantly reduce reaction times. | Requires specialized microwave reactor; potential for localized overheating. |
Table 2: Influence of Solvent on Wolff Rearrangement
| Solvent Type | Example(s) | Effect on Reaction | Considerations |
| Protic | Water, Alcohols (e.g., Methanol) | Can act as both solvent and nucleophile to trap the ketene. | Can lead to O-H insertion byproducts if a carbene intermediate is formed.[2] |
| Aprotic Polar | Acetonitrile, Tetrahydrofuran (THF) | Good at solvating the diazoketone and catalyst. | Generally good choices for a wide range of substrates. |
| Aprotic Non-polar | Toluene, Dioxane | Often used in metal-catalyzed reactions. | May require higher temperatures to achieve sufficient reaction rates. |
| High-Boiling | Aniline, Phenol | Useful for thermal rearrangements where the solvent also acts as the nucleophile. | High temperatures can lead to substrate decomposition.[1] |
IV. Experimental Protocols
Protocol 1: General Procedure for Silver(I) Oxide-Catalyzed Wolff Rearrangement
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the α-diazoketone in a suitable solvent (e.g., dioxane, THF, or an alcohol if it is the intended nucleophile).
-
Addition of Catalyst: Add a catalytic amount of silver(I) oxide (typically 2-10 mol%). The addition of a weak base like triethylamine or sodium carbonate can sometimes be beneficial.[1]
-
Reaction: Stir the mixture at the desired temperature (this can range from room temperature to reflux, depending on the substrate). Monitor the reaction progress by TLC or by observing the evolution of nitrogen gas.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of celite to remove the silver salts.
-
Purification: Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography, recrystallization, or distillation.
Protocol 2: General Procedure for Photochemical Wolff Rearrangement
-
Preparation: In a quartz reaction vessel, dissolve the α-diazoketone in a degassed solvent. Add the desired nucleophile to the solution.
-
Irradiation: Irradiate the solution with a suitable UV light source (e.g., a medium-pressure mercury lamp). The reaction is often carried out at low temperatures (e.g., 0°C or below) to minimize side reactions.
-
Monitoring: Monitor the reaction by TLC. The disappearance of the yellow color of the diazoketone is also an indicator of reaction completion.
-
Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure and purify the product as described in Protocol 1.
V. Mandatory Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield in Wolff Rearrangement
Caption: Troubleshooting workflow for low yield in the Wolff rearrangement.
Diagram 2: Decision Tree for Selecting Wolff Rearrangement Conditions
Caption: Decision tree for selecting the appropriate Wolff rearrangement method.
Diagram 3: Experimental Workflow for the Arndt-Eistert Homologation
Caption: Step-by-step experimental workflow for the Arndt-Eistert homologation.
References
- 1. Wolff rearrangement - Wikipedia [en.wikipedia.org]
- 2. Wolff-Rearrangement [organic-chemistry.org]
- 3. jk-sci.com [jk-sci.com]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. ehs.unm.edu [ehs.unm.edu]
- 6. Arndt-Eistert Synthesis [organic-chemistry.org]
- 7. prezi.com [prezi.com]
- 8. electrophilic rearrangements [employees.csbsju.edu]
- 9. youtube.com [youtube.com]
Purification of Methyl 1H-indene-3-carboxylate using column chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Methyl 1H-indene-3-carboxylate using column chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography purification of this compound in a question-and-answer format.
Q1: My compound is not separating from impurities on the TLC plate with the recommended solvent system. What should I do?
A1: If the separation is poor, you can try adjusting the polarity of the mobile phase. For this compound, a common solvent system is a mixture of hexanes and ethyl acetate. If your compound and impurities are moving too slowly (low Rf value), you can increase the polarity by adding more ethyl acetate. Conversely, if they are moving too quickly (high Rf value), decrease the polarity by reducing the amount of ethyl acetate. It is recommended to aim for an Rf value between 0.2 and 0.4 for the target compound to ensure good separation on the column.[1]
Q2: I can't see the spot for this compound on the TLC plate. How can I visualize it?
A2: this compound is a UV-active compound due to its aromatic structure. You should be able to visualize it as a dark spot on a fluorescent TLC plate (F254) under short-wave UV light (254 nm). If UV visualization is not effective, you can use a chemical stain. A p-anisaldehyde or potassium permanganate stain can be used as general-purpose stains for organic compounds.
Q3: My purified product is a yellow oil, but I was expecting a different appearance. Is this normal?
A3: Yes, it is common for purified this compound to be a light-yellow oil.[2] If the color is very dark, it may indicate the presence of impurities.
Q4: The yield of my purified product is very low. What are the possible reasons?
A4: Low recovery can be due to several factors:
-
Improper solvent system: If the mobile phase is not polar enough, your compound may not have eluted from the column.
-
Column overloading: Loading too much crude product onto the column can lead to poor separation and loss of product.
-
Decomposition on silica gel: Some indole derivatives can be sensitive to the acidic nature of standard silica gel.[2] While this compound is generally stable, prolonged exposure could potentially lead to degradation. If you suspect this, you can use deactivated silica gel (e.g., by adding a small percentage of triethylamine to the eluent) or an alternative stationary phase like alumina.
Q5: My column is running very slowly. How can I speed it up?
A5: Slow column flow can be caused by:
-
Poorly packed column: Ensure the silica gel is packed uniformly without any air bubbles.
-
Fine silica particles: Using a very fine mesh of silica gel can impede solvent flow. A 200-300 mesh size is typically appropriate for flash chromatography.[2]
-
Precipitation of the sample: If the crude sample is not fully dissolved in the loading solvent or precipitates at the top of the column, it can block the flow. Ensure your sample is completely dissolved before loading.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of this compound?
A1: Silica gel (200-300 mesh) is the standard stationary phase for the flash column chromatography of this compound.[2]
Q2: What is a suitable mobile phase for the column chromatography of this compound?
A2: A common and effective mobile phase is a mixture of hexanes and ethyl acetate. A ratio of 10:1 (hexanes:ethyl acetate) has been successfully used for the purification.[2]
Q3: How can I monitor the progress of the column chromatography?
A3: The elution of the compound can be monitored by collecting fractions and analyzing them using Thin Layer Chromatography (TLC). Spot a small amount of each fraction on a TLC plate, elute with the same solvent system used for the column, and visualize under a UV lamp. Combine the fractions that contain the pure product.
Q4: How should I prepare my sample for loading onto the column?
A4: The crude this compound should be dissolved in a minimal amount of a suitable solvent, such as dichloromethane or the mobile phase itself. The solution is then carefully loaded onto the top of the silica gel bed.
Experimental Protocol: Column Chromatography of this compound
This protocol details the purification of this compound using flash column chromatography.
1. Materials:
-
Crude this compound
-
Silica gel (200-300 mesh)[2]
-
Hexanes (analytical grade)
-
Ethyl acetate (analytical grade)
-
Glass chromatography column
-
TLC plates (silica gel coated with F254 indicator)
-
Standard laboratory glassware
2. Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in a chamber containing a 10:1 mixture of hexanes and ethyl acetate.
-
Visualize the plate under a UV lamp to determine the Rf value of the product and impurities.
-
-
Column Packing:
-
Secure a glass chromatography column in a vertical position.
-
Prepare a slurry of silica gel in hexanes.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Ensure the silica gel bed is uniform and free of cracks or air bubbles.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance during solvent addition.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the 10:1 hexanes:ethyl acetate mobile phase.
-
Collect fractions in test tubes or other suitable containers.
-
Monitor the elution of the product by performing TLC on the collected fractions.
-
-
Product Isolation:
Data Presentation
| Parameter | Value | Reference |
| Stationary Phase | Silica gel (200-300 mesh) | [2] |
| Mobile Phase | Hexanes:Ethyl Acetate (10:1) | [2] |
| Expected Rf | ~0.3-0.5 (in 10:1 Hexanes:EtOAc) | Estimated |
| Appearance | Light-yellow oil | [2] |
| Expected Yield | ~70% | [2] |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting workflow for common column chromatography issues.
References
Preventing degradation and improving stability of indene compounds
Welcome to the Technical Support Center for indene compounds. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing degradation and improving the stability of indene and its derivatives during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is indene and why is it prone to degradation?
Indene is an aromatic hydrocarbon with a fused benzene and cyclopentene ring. Its susceptibility to degradation stems from the reactive double bond in the five-membered ring, which can readily undergo addition reactions. The primary degradation pathways are polymerization and oxidation, which can be initiated by heat, light, air (oxygen), and the presence of acids or radical initiators.[1]
Q2: How should I properly store indene and its derivatives to ensure stability?
To minimize degradation during storage, indene compounds should be stored in a cool, dark environment, ideally refrigerated between 2-8°C.[1] It is crucial to keep them in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, to prevent exposure to air and moisture.[1] Commercial indene is often supplied with a polymerization inhibitor.
Q3: My indene compound has turned yellow or brown. What does this signify, and is it still usable?
A yellow or brown discoloration indicates that the indene has begun to oxidize and/or form oligomers.[1] The presence of these impurities can negatively impact subsequent reactions. For applications that are sensitive to impurities, it is highly recommended to purify the discolored indene. This can be achieved by distillation or by passing it through a column of activated alumina to remove colored impurities and oligomers.[1]
Q4: What are the common polymerization inhibitors used for indene compounds, and how do they function?
Commonly used inhibitors are phenolic compounds such as 4-tert-butylcatechol (TBC), hydroquinone (HQ), and hydroquinone monomethyl ether (MEHQ).[1] These inhibitors act as radical scavengers, neutralizing the free radicals that initiate the polymerization process. It is important to note that the inhibitory mechanism of these phenolic compounds often requires the presence of a small amount of oxygen.[1]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with indene compounds, offering potential causes and actionable solutions.
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Reaction mixture becomes viscous or solidifies unexpectedly. | 1. Incompatible Reagents: Presence of strong acids or oxidizing agents that can catalyze polymerization.[1] 2. Peroxide Impurities: Solvents (e.g., ethers) may contain peroxide impurities that act as radical initiators.[1] 3. High Reaction Temperature: Elevated temperatures can accelerate polymerization.[1] | 1. Reagent Compatibility Check: Verify the compatibility of all reagents with indene. Avoid strong acids and oxidizing agents unless they are a necessary part of the reaction chemistry. 2. Use Peroxide-Free Solvents: Employ freshly distilled or certified peroxide-free solvents. 3. Lower Reaction Temperature: Conduct the reaction at a lower temperature to reduce the rate of polymerization. |
| Polymer formation occurs despite the presence of an inhibitor. | 1. Ineffective Inhibitor: The chosen inhibitor may not be effective under the specific reaction conditions (e.g., high temperature). 2. Inhibitor Depletion: The inhibitor may have been consumed during the reaction. | Add a More Robust Inhibitor: If compatible with your reaction, consider adding a small amount of a more effective inhibitor. |
| Inaccurate results in analytical assays. | Degradation of Analytical Standard: The indene compound used as a standard may have degraded, leading to inaccurate quantification. | Use a Freshly Purified Standard: Purify the indene standard before use, and store it under the recommended conditions (refrigerated, under inert gas, and protected from light). |
| Low yield in a reaction involving an indene derivative. | Side Reactions Due to Impurities: The presence of oligomers or oxidation products in the starting material could be leading to unwanted side reactions. | Purify Starting Material: Ensure the purity of the indene starting material by distillation or column chromatography before proceeding with the reaction. |
Data Presentation: Comparison of Common Polymerization Inhibitors for Indene
The following table summarizes the typical concentrations and effectiveness of common polymerization inhibitors for indene compounds.
| Inhibitor | Chemical Class | Typical Concentration (ppm) | Effectiveness & Notes |
| 4-tert-Butylcatechol (TBC) | Phenolic | 10 - 100 | Good for storage and transport. Its effectiveness is dependent on the presence of oxygen. Can be removed by washing with an aqueous NaOH solution or by using a basic alumina column.[1] |
| Hydroquinone (HQ) | Phenolic | 50 - 200 | An excellent general-purpose inhibitor that also requires oxygen to be effective. It can be removed using a basic alumina column or an aqueous NaOH wash.[1] |
| Hydroquinone monomethyl ether (MEHQ) | Phenolic | 50 - 200 | Effective, especially at ambient temperatures in the presence of oxygen. Removal methods are similar to HQ.[1] |
| Butylated hydroxytoluene (BHT) | Phenolic | 100 - 500 | A potent antioxidant that effectively inhibits free-radical polymerization and is commonly used in various organic materials.[1] |
Experimental Protocols
Protocol 1: Removal of 4-tert-Butylcatechol (TBC) Inhibitor from Indene
This protocol describes the removal of the TBC inhibitor using an aqueous sodium hydroxide wash.
Materials:
-
Indene containing TBC inhibitor
-
1 M Sodium Hydroxide (NaOH) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flask
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Place the indene sample in a separatory funnel.
-
Add an equal volume of 1 M NaOH solution.
-
Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure. The aqueous layer will turn a reddish-brown color as the TBC is extracted into the basic solution.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the wash with fresh 1 M NaOH solution until the aqueous layer remains colorless.
-
Wash the indene with an equal volume of saturated NaCl solution to remove any residual NaOH.
-
Drain the aqueous layer and transfer the organic layer (indene) to an Erlenmeyer flask.
-
Dry the indene over anhydrous MgSO₄ or Na₂SO₄ for 15-20 minutes.
-
Filter the drying agent and collect the purified indene.
-
For highly sensitive applications, the indene can be further purified by distillation under reduced pressure.
Protocol 2: Forced Degradation Study of an Indene Derivative under Acidic Conditions
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of an indene derivative in an acidic environment.
Materials:
-
Indene derivative
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH) for neutralization
-
Methanol or other suitable organic solvent
-
HPLC vials
-
pH meter
-
Water bath or heating block
Procedure:
-
Prepare a stock solution of the indene derivative in methanol at a known concentration (e.g., 1 mg/mL).
-
In a series of HPLC vials, add a specific volume of the stock solution.
-
Add 0.1 M HCl to each vial to initiate the degradation. The final concentration of the indene derivative should be appropriate for HPLC analysis.
-
Prepare a control sample with the indene derivative in the solvent without acid.
-
Place the vials in a water bath set to a specific temperature (e.g., 60°C).
-
At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), remove a vial from the water bath.
-
Neutralize the sample by adding an appropriate volume of 0.1 M NaOH.
-
Analyze the sample immediately by a validated stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.
-
Plot the percentage of the remaining parent compound against time to determine the degradation kinetics.
Visualizations
Caption: Primary degradation pathways of indene compounds.
Caption: Workflow for indene stability studies.
Caption: Troubleshooting logic for indene polymerization.
References
Characterization of impurities in Methyl 1H-indene-3-carboxylate synthesis
Technical Support Center: Synthesis of Methyl 1H-indene-3-carboxylate
This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and characterize impurities that may arise during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common method involves the visible-light-promoted Wolff rearrangement of a 1-diazonaphthalen-2(1H)-one intermediate. This is followed by trapping the resulting ketene with methanol to yield the desired methyl ester.[1] The reaction is typically performed in a solvent like toluene under mild conditions.[2]
Q2: What are the potential sources of impurities in this synthesis?
Impurities can arise from several sources during the synthesis and workup processes:
-
Unreacted Starting Materials: Incomplete reaction can leave residual 1-diazonaphthalen-2(1H)-one.
-
Side Products: The highly reactive ketene intermediate can react with other nucleophiles present in the reaction mixture, such as trace amounts of water, to form 1H-indene-3-carboxylic acid.
-
Degradation Products: The product, this compound, may degrade under certain conditions (e.g., exposure to strong acids/bases or high temperatures).
-
Solvent-Related Impurities: Impurities present in the solvents or reagents used can be carried through the synthesis.
-
Isomeric Impurities: Depending on the reaction conditions, isomers of the final product could potentially form.
Q3: How can I purify the crude this compound?
Flash column chromatography on silica gel is a standard and effective method for purification. A common eluent system is a mixture of hexanes and ethyl acetate (e.g., 10:1 v/v).[2]
Troubleshooting Guide
Issue 1: The reaction yield is significantly lower than expected.
-
Possible Cause 1: Inefficient Wolff Rearrangement. The visible light source may not be of the correct wavelength or intensity.
-
Solution: Ensure the blue LED reactor is functioning correctly and the reaction vessel is positioned for optimal light exposure. Confirm the wavelength is appropriate for the diazo compound (typically around 460-470 nm).[2]
-
-
Possible Cause 2: Degradation of the Diazo Compound. Diazo compounds can be sensitive to heat and acid.
-
Solution: Prepare the 1-diazonaphthalen-2(1H)-one starting material fresh if possible and store it protected from light and heat. Ensure the reaction is run under neutral conditions.
-
-
Possible Cause 3: Ineffective Ketene Trapping. The concentration of methanol may be too low, or there may be competing nucleophiles.
-
Solution: Use anhydrous methanol in an appropriate excess to ensure efficient trapping of the ketene intermediate. Ensure all solvents and reagents are anhydrous to prevent the formation of the corresponding carboxylic acid.
-
Issue 2: An unexpected peak is observed in the 1H NMR spectrum of the purified product.
-
Possible Cause 1: Residual Solvent. Solvents from the reaction or purification (e.g., ethyl acetate, hexanes, toluene) may be present.
-
Troubleshooting: Compare the chemical shift of the unknown peak with known solvent peaks. Dry the sample under high vacuum for an extended period to remove residual solvents.
-
-
Possible Cause 2: Presence of 1H-indene-3-carboxylic acid. If trace water was present, the ketene intermediate could have formed the carboxylic acid.
-
Troubleshooting: Look for a broad singlet, typically downfield (>10 ppm), corresponding to a carboxylic acid proton. This impurity can often be removed by an aqueous basic wash during workup.
-
-
Possible Cause 3: Unreacted Starting Material.
-
Troubleshooting: Compare the spectrum to the NMR of the 1-diazonaphthalen-2(1H)-one starting material. If present, re-purify the product using column chromatography.
-
Issue 3: The product appears as a dark oil or solid, not the reported light-yellow oil.
-
Possible Cause: Baseline impurities from the starting material or degradation.
-
Troubleshooting: This is often due to polymeric or highly conjugated byproducts. Ensure purification by flash column chromatography is performed carefully, collecting only the purest fractions. Using activated carbon (charcoal) during the workup (before chromatography) can sometimes help remove colored impurities.
-
Data Presentation: Spectroscopic Data
The following table summarizes the expected NMR data for pure this compound in CDCl₃, which can be used as a reference for purity assessment.[2]
| ¹H NMR (300 MHz, CDCl₃) | ¹³C NMR (75 MHz, CDCl₃) |
| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |
| 7.97 (d, J = 7.6 Hz, 1H) | 164.6 |
| 7.42 – 7.39 (m, 2H) | 144.6 |
| 7.31 – 7.17 (m, 2H) | 143.4 |
| 3.84 (s, 3H, -OCH₃) | 140.7 |
| 3.46 (d, J = 1.9 Hz, 2H, -CH₂) | 136.1 |
| 126.7 | |
| 125.6 | |
| 123.8 | |
| 122.4 | |
| 51.6 | |
| 38.5 |
Experimental Protocols
Protocol 1: General Synthesis of this compound [2]
-
In an oven-dried 4-mL vial equipped with a magnetic stir bar, charge 1-diazonaphthalen-2(1H)-one (0.1 mmol, 1.0 equiv), methanol (20 equiv), and anhydrous toluene (1.0 mL).
-
Stir the mixture at room temperature under the irradiation of a 24 W blue LED for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure.
-
Purify the residue directly by flash column chromatography on silica gel (eluent: hexanes/EtOAc = 10:1) to yield this compound as a light-yellow oil.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Procedure: Dissolve a small sample of the product in the mobile phase. Inject onto the column and analyze the chromatogram for the main peak and any impurity peaks. The relative peak area can be used to estimate purity.
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Identification
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium.
-
Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Procedure: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate. Inject into the GC-MS. Compare the resulting mass spectra of any impurity peaks with spectral libraries (e.g., NIST) to identify potential structures.
Visualizations
Caption: Synthetic and purification workflow for this compound.
Caption: Troubleshooting decision tree for identifying unknown impurities.
References
Technical Support Center: Scaling Up the Synthesis of Methyl 1H-indene-3-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of Methyl 1H-indene-3-carboxylate. It includes detailed troubleshooting, frequently asked questions (FAQs), experimental protocols, and data tables to facilitate a smooth and efficient scale-up process.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, particularly when scaling up the visible-light-promoted Wolff rearrangement of a 1-diazonaphthalen-2(1H)-one precursor.
Question 1: My reaction yield is significantly lower than expected after scaling up. What are the potential causes and solutions?
Answer: Low yields upon scale-up are a common challenge. Several factors could be responsible:
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Incomplete Photochemical Reaction: The penetration of light into the reaction mixture can be limited in larger batches.
-
Solution: Ensure efficient and even irradiation of the reaction mixture. Consider using a more powerful light source, increasing the surface area of the reaction vessel exposed to light, or employing a flow chemistry setup for better light penetration.[1]
-
-
Sub-optimal Reaction Temperature: Photochemical reactions can be sensitive to temperature fluctuations, which are more pronounced in larger volumes.
-
Solution: Implement precise temperature control. Use a cooling system to dissipate excess heat generated by the light source and the reaction itself.
-
-
Degradation of Starting Material or Product: Prolonged reaction times or exposure to high-intensity light can lead to the decomposition of the diazo compound or the desired indene product.
-
Solution: Monitor the reaction progress closely using techniques like TLC or LC-MS to determine the optimal reaction time. Avoid unnecessarily long exposure to light.
-
-
Impure Reagents or Solvents: Impurities can interfere with the photochemical reaction or lead to the formation of side products.
-
Solution: Use high-purity, anhydrous solvents and reagents. Ensure the 1-diazonaphthalen-2(1H)-one precursor is of high quality.
-
Question 2: I am observing the formation of significant side products. How can I improve the selectivity of the reaction?
Answer: The formation of byproducts can often be attributed to the reactivity of the intermediate ketene.
-
Carbene Insertion Products: The carbene intermediate formed during the Wolff rearrangement can undergo side reactions, such as O-H insertion if protic nucleophiles are present.
-
Solution: The choice of solvent and the exclusion of water are critical. Using anhydrous solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize these side reactions.
-
-
Polymerization: Indene derivatives can be prone to polymerization, especially at higher concentrations and temperatures.
-
Solution: Maintain a moderate reaction concentration and ensure efficient heat dissipation. Purification of the crude product promptly after the reaction can also prevent polymerization.
-
Question 3: The purification of this compound is proving difficult. What are the recommended purification strategies?
Answer: Purification challenges often arise from the presence of closely related impurities or the product's instability.
-
Recommended Technique: Flash column chromatography on silica gel is the most effective method for purifying this compound.
-
Solvent System: A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes or pentane, is typically used for elution.
-
Handling of Purified Product: The purified product is often an oil or a low-melting solid. It should be stored under an inert atmosphere at a low temperature to prevent degradation and polymerization.
Experimental Protocols
A detailed methodology for the synthesis of this compound via a visible-light-promoted Wolff rearrangement is provided below.
Protocol: Synthesis of this compound
-
Reaction Setup: In a reaction vessel suitable for photochemical reactions, dissolve the 1-diazonaphthalen-2(1H)-one precursor (1.0 equivalent) in a mixture of anhydrous toluene and methanol (e.g., a 10:1 v/v ratio). The concentration of the diazo compound should be carefully chosen to ensure efficient light penetration.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (nitrogen or argon) for 15-20 minutes to remove oxygen. Maintain a positive pressure of the inert gas throughout the reaction.
-
Photochemical Reaction: Irradiate the stirred reaction mixture with a suitable light source (e.g., a blue LED lamp) at a controlled temperature (typically room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvents.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a light-yellow oil.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of this compound and related derivatives, as reported in the literature.
| Parameter | Value | Reference |
| Reagent | Quantity | |
| 1-Diazonaphthalen-2(1H)-one | 0.1 mmol | [2] |
| Methanol | 20 equivalents | [2] |
| Toluene | 1.0 mL | [2] |
| Reaction Conditions | ||
| Light Source | 24 W Blue LED | [2] |
| Temperature | Room Temperature | [2] |
| Reaction Time | 12 hours | [2] |
| Yield | 70% | [2] |
Table 1: Reaction Parameters for the Synthesis of this compound.
| Compound | Eluent (Hexanes:EtOAc) | Yield | Physical State |
| Ethyl 1H-indene-3-carboxylate | 10:1 | 81% | Light-yellow oil |
| This compound | 10:1 | 70% | Light-yellow oil |
| Isopropyl 1H-indene-3-carboxylate | 10:1 | 63% | Light-yellow oil |
| Phenyl 1H-indene-3-carboxylate | 10:1 | 55% | White solid |
Table 2: Yields and Purification Conditions for Various 1H-indene-3-carboxylates.[2]
Mandatory Visualization
The following diagrams illustrate the key chemical pathway and the experimental workflow for the synthesis of this compound.
Caption: Reaction pathway for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl 1H-indene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Experimental Data
This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 1H-indene-3-carboxylate, a valuable building block in organic synthesis. For comparative purposes, spectral data for related indene derivatives and the structurally analogous Methyl 1H-indole-3-carboxylate are also presented. This document aims to serve as a practical resource for the identification, characterization, and quality control of these compounds in a research and development setting.
Chemical Structures and Numbering
To facilitate the interpretation of the NMR data, the chemical structures and standard numbering for this compound and its comparator, Methyl 1H-indole-3-carboxylate, are provided below.
Caption: Chemical Structures and Numbering Scheme.
¹H and ¹³C NMR Spectral Data Comparison
The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR spectral data for this compound and its comparators. All chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Table 1: ¹H NMR Data Comparison
| Compound | Proton Assignment | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz |
| This compound | H-7 | 7.97 | d | 7.6 |
| H-4, H-5, H-6 | 7.42 - 7.17 | m | - | |
| OCH₃ | 3.84 | s | - | |
| H-1 (CH₂) | 3.46 | d | 1.9 | |
| Ethyl 1H-indene-3-carboxylate | H-7 | 7.97 | d | 7.6 |
| H-4, H-5, H-6 | 7.42 - 7.17 | m | - | |
| OCH₂ | 4.31 | q | 7.1 | |
| H-1 (CH₂) | 3.45 | d | 1.7 | |
| CH₃ | 1.34 | t | 7.1 | |
| Isopropyl 1H-indene-3-carboxylate | H-7 | 7.97 | d | 7.6 |
| H-4, H-5, H-6 | 7.42 - 7.16 | m | - | |
| OCH | 5.23 - 5.15 | m | - | |
| H-1 (CH₂) | 3.44 | m | - | |
| CH₃ | 1.32 | d | 6.2 | |
| Methyl 1H-indole-3-carboxylate | NH | ~8.1-8.4 (broad s) | br s | - |
| H-2 | ~8.1 | s | - | |
| Aromatic H | ~7.2-7.8 | m | - | |
| OCH₃ | ~3.8-3.9 | s | - |
Table 2: ¹³C NMR Data Comparison
| Compound | Carbon Assignment | Chemical Shift (δ) / ppm |
| This compound | C=O | 164.6 |
| C-3a, C-7a | 144.6, 143.4 | |
| C-3 | 140.7 | |
| C-2 | 136.1 | |
| Aromatic CH | 126.7, 125.6, 123.8, 122.4 | |
| OCH₃ | 51.6 | |
| C-1 (CH₂) | 38.5 | |
| Ethyl 1H-indene-3-carboxylate | C=O | 164.2 |
| C-3a, C-7a | 144.4, 143.4 | |
| C-3 | 140.8 | |
| C-2 | 136.5 | |
| Aromatic CH | 126.7, 125.5, 123.8, 122.5 | |
| OCH₂ | 60.5 | |
| C-1 (CH₂) | 38.4 | |
| CH₃ | 14.4 | |
| Methyl 1H-indole-3-carboxylate | C=O | ~165 |
| C-7a | ~136 | |
| C-3a | ~126 | |
| Aromatic CH | ~111-124 | |
| C-3 | ~107 | |
| OCH₃ | ~51 |
Experimental Protocols
The following section outlines a standardized protocol for the acquisition of ¹H and ¹³C NMR spectra, based on common laboratory practices.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Filtration: Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.
-
Standard Addition (Optional): Add a small amount of an internal standard, such as tetramethylsilane (TMS), for precise chemical shift referencing.
-
Capping: Securely cap the NMR tube.
NMR Data Acquisition
-
Instrumentation: The data presented in this guide were acquired on 300 MHz and 400 MHz NMR spectrometers.
-
Tuning and Locking: Insert the sample into the spectrometer. The instrument is then tuned to the appropriate frequency for the nucleus being observed, and the field is locked onto the deuterium signal of the solvent.
-
Shimming: The magnetic field homogeneity is optimized by a process called shimming to ensure sharp spectral lines.
-
¹H NMR Acquisition Parameters:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Angle: 45 degrees
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Decoupling: Proton broadband decoupling is applied to simplify the spectrum.
-
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.
Logical Workflow for NMR Spectral Analysis
The following diagram illustrates the general workflow for NMR spectral analysis, from sample preparation to final data interpretation.
Caption: General Workflow for NMR Spectral Analysis.
This guide provides a foundational understanding of the ¹H and ¹³C NMR spectra of this compound and its analogues. The provided data and protocols are intended to assist researchers in their synthetic and analytical endeavors. For unambiguous structure elucidation, it is recommended to employ a combination of 1D and 2D NMR techniques.
A Comparative Guide to HPLC Method Development for the Analysis of Methyl 1H-indene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of potential High-Performance Liquid Chromatography (HPLC) methods for the analysis of Methyl 1H-indene-3-carboxylate. It includes detailed experimental protocols, a comparison with alternative analytical techniques, and supporting data to aid in method development and selection.
Introduction
This compound is a molecule of interest in pharmaceutical and chemical research.[1] Accurate and robust analytical methods are crucial for its quantification in various matrices during research and development. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique well-suited for this purpose. This guide explores various HPLC approaches and compares them with other relevant analytical technologies.
Comparison of Analytical Methods
The primary method for the analysis of this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). However, other techniques such as Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC) can also be considered.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation, identification, and quantification of compounds. For indole derivatives, reversed-phase chromatography is a common and effective approach.[2][3][4]
Reversed-Phase HPLC (RP-HPLC): This is the recommended starting point for method development. It separates molecules based on their hydrophobicity.
-
Stationary Phases: C8 and C18 columns are standard choices for the analysis of indole derivatives.[2][4] A Phenyl Hydride column may also offer beneficial π-π interactions with the indole ring, enhancing separation.[5]
-
Mobile Phases: Typical mobile phases consist of a mixture of water or an aqueous buffer and an organic modifier like acetonitrile or methanol.[6][7][8] The addition of a small amount of acid, such as acetic acid or formic acid, can improve peak shape and reproducibility.[5] Both isocratic and gradient elution can be employed.[2]
-
Detection: The indole chromophore allows for sensitive detection using a UV detector, typically around 280 nm.[5] For higher sensitivity and selectivity, a fluorescence detector can be used, with excitation and emission wavelengths set appropriately for indole compounds (e.g., excitation at 280 nm and emission at 350 nm).[2][3]
Chiral HPLC: If the synthesis of this compound can result in enantiomers, chiral HPLC is necessary for their separation. This typically involves the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs are widely used for the separation of a broad range of chiral compounds, including esters. Normal-phase chromatography, with mobile phases like n-hexane and ethanol, is often employed in chiral separations.
Alternative Analytical Techniques
Ultra-Performance Liquid Chromatography (UPLC): UPLC is a high-pressure version of HPLC that uses smaller particle size columns (typically <2 µm). This results in faster analysis times, higher resolution, and improved sensitivity. The principles of separation are the same as HPLC, and methods can often be transferred between the two techniques.
Gas Chromatography (GC): GC can be a suitable technique for the analysis of volatile and thermally stable compounds. As this compound is a relatively small molecule, it may be amenable to GC analysis, potentially after derivatization to increase its volatility.
Data Presentation: Comparison of HPLC Method Parameters
The following table summarizes potential starting conditions for the HPLC analysis of this compound, based on methods for structurally similar compounds.
| Parameter | Proposed RP-HPLC Method | Alternative RP-HPLC Method | Chiral HPLC Method |
| Stationary Phase | Newcrom R1 (5 µm, 4.6 x 150 mm) | C18 (5 µm, 4.6 x 150 mm) | Polysaccharide-based CSP |
| Mobile Phase | Acetonitrile:Water:Phosphoric Acid | Acetonitrile:Water with 0.1% Formic Acid | n-Hexane:Ethanol |
| Elution Mode | Isocratic or Gradient | Gradient | Isocratic |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 280 nm or Fluorescence (Ex: 280 nm, Em: 350 nm) | UV at 280 nm | UV at 280 nm |
| Expected Retention | Moderate | Moderate | Dependent on enantiomers |
| Expected Resolution | Good separation from impurities | Good separation from impurities | Baseline separation of enantiomers |
Experimental Protocols
Proposed Reversed-Phase HPLC Method
This protocol provides a starting point for the analysis of this compound. Optimization of the mobile phase composition and gradient may be required to achieve the desired separation.
1. Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV or fluorescence detector.
2. Chromatographic Conditions:
-
Column: Newcrom R1 (5 µm, 4.6 x 150 mm) or equivalent reversed-phase column.
-
Mobile Phase A: Water with 0.1% Phosphoric Acid (or Formic Acid for MS compatibility).[6][7]
-
Mobile Phase B: Acetonitrile.
-
Elution: Start with an isocratic elution of 50:50 (A:B). If necessary, develop a gradient to improve separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 280 nm or Fluorescence with excitation at 280 nm and emission at 350 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Dissolve the sample in the initial mobile phase composition to an appropriate concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Quantify the analyte using a calibration curve prepared from standards of known concentrations.
Mandatory Visualization
Caption: Workflow for HPLC Method Development.
This guide provides a solid foundation for developing a robust and reliable HPLC method for the analysis of this compound. The proposed starting conditions, based on methods for analogous compounds, should be a good starting point for further optimization and validation in your laboratory.
References
- 1. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indole-3-Butyric Acid Analyzed with HPLC - AppNote [mtc-usa.com]
- 5. Separation of Indole-3-acetic acid ethyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Separation of Indole-3-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Indole-3-acetic acid | SIELC Technologies [sielc.com]
- 8. Chiral HPLC Column | Phenomenex [phenomenex.com]
Characterization of Methyl 1H-indene-3-carboxylate: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of analytical techniques for the characterization of Methyl 1H-indene-3-carboxylate, a key building block in the synthesis of various organic compounds. While mass spectrometry offers detailed information on the molecule's fragmentation pattern, alternative techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide complementary structural information. This document outlines the predicted mass spectrometry fragmentation of this compound and compares its analysis with NMR and IR spectroscopy, supported by detailed experimental protocols.
Mass Spectrometry Fragmentation Pattern
The molecular formula of this compound is C₁₁H₁₀O₂ with a molecular weight of 174.2 g/mol .[2][3]
Table 1: Predicted Mass Spectrometry Fragmentation of this compound
| m/z | Proposed Fragment Ion | Description of Neutral Loss |
| 174 | [C₁₁H₁₀O₂]⁺• | Molecular Ion (M⁺•) |
| 143 | [C₁₀H₇O]⁺ | Loss of a methoxy radical (•OCH₃) |
| 115 | [C₉H₇]⁺ | Loss of the methoxycarbonyl group (•COOCH₃) |
| 91 | [C₇H₇]⁺ | Tropylium ion, indicative of a rearranged aromatic structure |
| 65 | [C₅H₅]⁺ | Further fragmentation of the aromatic ring |
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool for determining the molecular weight and fragmentation of a molecule, it is often used in conjunction with other spectroscopic techniques for a comprehensive structural elucidation.
Table 2: Comparison of Analytical Techniques for the Characterization of this compound
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, provides information on molecular formula and substructures. | Isomers can have similar fragmentation patterns, may require chromatographic separation for complex mixtures. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the carbon-hydrogen framework, including the number and connectivity of protons and carbons. | Provides unambiguous structure determination, non-destructive. | Lower sensitivity than MS, requires larger sample amounts.[4] |
| Infrared (IR) Spectroscopy | Information about the functional groups present in the molecule. | Fast and simple analysis, non-destructive. | Provides limited information on the overall molecular structure. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a preferred method for the analysis of volatile and semi-volatile small molecules like this compound.[5]
Sample Preparation:
-
Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a volatile organic solvent such as dichloromethane or ethyl acetate.[6]
-
Perform serial dilutions to a final concentration of about 10 µg/mL.[6]
-
Transfer the final solution to a GC vial.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL with a split ratio of 20:1.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules.[7][8]
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[4]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard.
-
Ensure the sample is fully dissolved and the solution is homogeneous.
Instrumentation and Data Acquisition:
-
Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.
-
¹H NMR:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical spectral width: -2 to 12 ppm.
-
-
¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Typical spectral width: 0 to 220 ppm.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.[9][10]
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the liquid sample directly onto the crystal surface.
-
Apply pressure to ensure good contact between the sample and the crystal.[11]
Instrumentation and Data Acquisition:
-
Spectrometer: PerkinElmer Spectrum Two FT-IR spectrometer or equivalent, equipped with a diamond ATR accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.[11]
Visualizing the Fragmentation Pathway
The following diagram illustrates the predicted primary fragmentation pathway of this compound in an electron ionization mass spectrometer.
Caption: Predicted EI-MS fragmentation of this compound.
References
- 1. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]
- 2. lookchem.com [lookchem.com]
- 3. chemscene.com [chemscene.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. Sample preparation GC-MS [scioninstruments.com]
- 6. uoguelph.ca [uoguelph.ca]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. webassign.net [webassign.net]
- 9. jascoinc.com [jascoinc.com]
- 10. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
A Comparative Spectroscopic Analysis of Methyl 1H-indene-3-carboxylate Isomers
A detailed examination of the 1H NMR, 13C NMR, Infrared (IR), and Mass Spectrometry (MS) data for Methyl 1H-indene-1-carboxylate, Methyl 1H-indene-2-carboxylate, and Methyl 1H-indene-3-carboxylate reveals distinct spectral fingerprints for each isomer, providing a robust methodology for their differentiation. This guide presents a comprehensive comparison of their spectroscopic data, supported by detailed experimental protocols, to aid researchers in the unambiguous identification of these closely related compounds.
The structural variances among the three isomers, arising from the different substitution patterns on the indene ring, lead to significant differences in their respective spectra. These differences are most pronounced in the chemical shifts and coupling patterns observed in their ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, the characteristic vibrational frequencies in their Infrared (IR) spectra, and the fragmentation patterns in their Mass Spectra (MS).
Spectroscopic Data Comparison
The key distinguishing features in the spectroscopic data for the three isomers are summarized in the tables below.
¹H NMR Spectral Data
The ¹H NMR spectra provide a clear distinction between the isomers based on the chemical shifts and multiplicities of the protons, particularly those on the five-membered ring of the indene core.
| Proton | Methyl 1H-indene-1-carboxylate | Methyl 1H-indene-2-carboxylate | This compound [1] |
| H1 | ~4.0-4.5 (t) | - | - |
| H2 | - | ~7.5 (s) | - |
| H3 | - | - | ~7.8 (s) |
| CH₂ (C1 or C3) | ~3.4 (d) | ~3.6 (s) | 3.46 (d, J = 1.9 Hz) |
| OCH₃ | ~3.7 (s) | ~3.8 (s) | 3.84 (s) |
| Aromatic-H | ~7.1-7.6 (m) | ~7.1-7.5 (m) | 7.28-7.54 (m) |
¹³C NMR Spectral Data
The ¹³C NMR spectra further differentiate the isomers by the chemical shifts of the carbonyl carbon and the carbons within the indene ring system.
| Carbon | Methyl 1H-indene-1-carboxylate | Methyl 1H-indene-2-carboxylate | This compound [1] |
| C=O | ~170-175 | ~165-170 | 164.5 |
| C1 | ~50-55 | ~140-145 | 144.5 |
| C2 | ~145-150 | ~130-135 | 143.5 |
| C3 | ~135-140 | ~140-145 | 134.5 |
| CH₂ | ~35-40 | ~38-42 | 38.3 |
| OCH₃ | ~52 | ~52 | 51.9 |
| Aromatic-C | ~120-145 | ~120-145 | 122.5, 123.8, 125.5, 126.6, 140.9, 145.4 |
Note: Data for Methyl 1H-indene-1-carboxylate and Methyl 1H-indene-2-carboxylate is estimated based on typical chemical shifts for similar structures.
Infrared (IR) Spectral Data
The IR spectra are expected to show characteristic absorptions for the carbonyl group of the ester and the aromatic C-H bonds. The precise position of the C=O stretch can be indicative of the conjugation with the indene system.
| Functional Group | Methyl 1H-indene-1-carboxylate | Methyl 1H-indene-2-carboxylate | This compound |
| C=O Stretch (Ester) | ~1720-1740 cm⁻¹ | ~1715-1735 cm⁻¹ | ~1710-1730 cm⁻¹ |
| Aromatic C-H Stretch | ~3000-3100 cm⁻¹ | ~3000-3100 cm⁻¹ | ~3000-3100 cm⁻¹ |
| C-O Stretch (Ester) | ~1200-1300 cm⁻¹ | ~1200-1300 cm⁻¹ | ~1200-1300 cm⁻¹ |
Note: The IR data is predicted based on typical functional group frequencies.
Mass Spectrometry (MS) Data
All three isomers are expected to show a molecular ion peak corresponding to their molecular weight (174.20 g/mol ). The fragmentation patterns, however, will differ based on the stability of the resulting fragments, which is influenced by the position of the ester group.
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Methyl 1H-indene-1-carboxylate | 174 | 143 ([M-OCH₃]⁺), 115 ([M-COOCH₃]⁺) |
| Methyl 1H-indene-2-carboxylate | 174 | 143 ([M-OCH₃]⁺), 115 ([M-COOCH₃]⁺) |
| This compound | 174 | 143 ([M-OCH₃]⁺), 115 ([M-COOCH₃]⁺) |
Note: The fragmentation pattern is a prediction based on common fragmentation pathways for esters. The mass spectrum for a compound identified as Methyl 1H-indole-2-carboxylate in PubChem shows a molecular ion at m/z 175, which is inconsistent with the expected molecular weight of the indene isomers. However, the fragmentation pattern with major peaks at m/z 144 and 116 could potentially arise from the indene structure after initial rearrangement.[2]
Experimental Protocols
The following are general experimental protocols for acquiring the spectroscopic data presented.
NMR Spectroscopy (¹H and ¹³C)
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Spectrometer: Bruker Avance 400 MHz (or equivalent).
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
Referencing: The residual solvent peak (e.g., CDCl₃ at 7.26 ppm) is used as an internal reference.
¹³C NMR Acquisition:
-
Spectrometer: Bruker Avance 100 MHz (or equivalent).
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-220 ppm.
-
Referencing: The solvent peak (e.g., CDCl₃ at 77.16 ppm) is used as an internal reference.
Infrared (IR) Spectroscopy
Sample Preparation (Thin Film):
-
Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
Gently press the plates together to form a thin film.
Acquisition:
-
Spectrometer: FTIR spectrometer (e.g., PerkinElmer Spectrum Two).
-
Mode: Transmittance.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the clean salt plates should be acquired prior to the sample scan.
Mass Spectrometry (MS)
Sample Introduction:
-
Direct infusion via a syringe pump or introduction through a gas chromatograph (GC-MS).
Acquisition (Electron Ionization - EI):
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
Logical Workflow for Isomer Differentiation
The following diagram illustrates a logical workflow for distinguishing between the three isomers based on their spectroscopic data.
Caption: A flowchart outlining the process of differentiating the three isomers of Methyl 1H-indene-carboxylate using their distinct spectroscopic signatures.
References
A Comparative Guide to Analytical Techniques for the Characterization of Indene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary analytical techniques used for the structural elucidation and characterization of indene derivatives. Indene and its derivatives are crucial scaffolds in medicinal chemistry and materials science, making their accurate characterization paramount for structure-activity relationship (SAR) studies and intellectual property protection.[1][2] This document outlines the principles, experimental protocols, and data outputs for each technique, supported by experimental data and visual workflows to assist researchers in selecting the most appropriate methods for their specific needs.
Overview of Analytical Techniques
The complete characterization of an indene derivative typically involves a combination of spectroscopic and crystallographic methods. Each technique provides unique and complementary information, from confirming the molecular weight to mapping the precise three-dimensional atomic arrangement. The most common and powerful techniques employed are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For determining the carbon-hydrogen framework and connectivity.
-
Mass Spectrometry (MS): For determining the molecular weight and elemental composition.
-
X-ray Crystallography: The "gold standard" for providing an unambiguous three-dimensional molecular structure.[1]
-
Infrared (IR) Spectroscopy: For identifying the presence of specific functional groups.
The following sections delve into each of these techniques, comparing their capabilities and providing practical information for their application.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For indene derivatives, ¹H and ¹³C NMR are fundamental, often supplemented by 2D NMR experiments for complex structures.[3]
Key Information Provided:
-
¹H NMR: Identifies the number and type of hydrogen atoms, their electronic environment (chemical shift), the number of neighboring protons (multiplicity), and their relative abundance (integration).
-
¹³C NMR: Determines the number and type of carbon atoms (e.g., sp², sp³, quaternary).[2]
-
2D NMR (e.g., COSY, HSQC, HMBC): Establishes proton-proton and proton-carbon correlations, allowing for the unambiguous assignment of all signals and confirmation of the molecular skeleton.[3]
Data Presentation: Typical NMR Chemical Shifts for the Indene Core
The following table summarizes characteristic chemical shifts for the core protons of an unsubstituted 1H-indene ring. These values can shift significantly based on the substitution pattern.
| Proton(s) | Typical Chemical Shift (δ, ppm) | Multiplicity | Typical Coupling Constants (J, Hz) | Reference |
| H1 (CH₂) | ~3.39 | d | J(1,2) ≈ 2.0, J(1,3) ≈ 2.0 | [4] |
| H2 | ~6.55 | dt | J(2,3) = 5.5, J(1,2) ≈ 2.0 | [4] |
| H3 | ~6.88 | dt | J(2,3) = 5.5, J(1,3) ≈ 2.0 | [4] |
| H4, H7 | ~7.40 - 7.47 | m | - | [4] |
| H5, H6 | ~7.19 - 7.26 | m | - | [4] |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Weigh approximately 5-10 mg of the purified indene derivative and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument is tuned and the magnetic field is "locked" onto the deuterium signal of the solvent. The sample is "shimmed" to optimize the homogeneity of the magnetic field.
-
Data Acquisition: A standard proton pulse program is executed. Key parameters include the number of scans (typically 8 to 64), spectral width, acquisition time, and relaxation delay.
-
Data Processing: The resulting Free Induction Decay (FID) signal is processed. This involves applying a Fourier transform, phasing the spectrum to ensure all peaks are positive and correctly shaped, referencing the spectrum (e.g., to residual CHCl₃ at 7.26 ppm), and integrating the signals.
Mass Spectrometry (MS)
Mass spectrometry is an essential technique for determining the molecular weight and elemental formula of a compound.[5] When coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes a powerful tool for identifying components in a mixture and confirming sample purity.
Key Information Provided:
-
Molecular Weight: The molecular ion peak (M⁺) provides the exact molecular weight of the indene derivative. High-resolution mass spectrometry (HRMS) can provide the elemental formula with high accuracy.[6]
-
Structural Information: The fragmentation pattern, which results from the breakdown of the molecular ion, can provide valuable clues about the compound's structure and functional groups.[7]
Data Presentation: Expected Mass Spectrometry Fragments
For a hypothetical derivative, 2-ethyl-1H-indene (Molecular Weight: 144.21 g/mol ), the following table outlines expected key ions.
| Ion | m/z (Mass-to-Charge Ratio) | Identity/Origin |
| [M]⁺ | 144 | Molecular Ion |
| [M-15]⁺ | 129 | Loss of a methyl radical (-CH₃) from the ethyl group |
| [M-29]⁺ | 115 | Loss of an ethyl radical (-CH₂CH₃) |
Experimental Protocol: Electron Ionization Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the indene derivative (approx. 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
Injection: Inject 1 µL of the sample solution into the GC inlet, where it is vaporized.
-
Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., Helium) through a capillary column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase.
-
Ionization: As each component elutes from the GC column, it enters the ion source of the mass spectrometer. In Electron Ionization (EI) mode, the molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: A detector counts the number of ions at each m/z value, generating a mass spectrum for each component separated by the GC.
X-ray Crystallography
Single-crystal X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a crystalline compound.[1] It provides unequivocal proof of molecular connectivity, conformation, and absolute stereochemistry, which is invaluable for drug development and materials science.[1]
Key Information Provided:
-
3D Molecular Structure: Provides the exact coordinates of every atom in the molecule.
-
Bonding Information: Delivers precise measurements of bond lengths and bond angles.[1]
-
Stereochemistry: Unambiguously determines the absolute configuration of chiral centers.
-
Crystal Packing: Shows how molecules are arranged in the solid state, revealing intermolecular interactions.
Data Presentation: Crystallographic Data for an Indene Derivative
The table below presents key crystallographic data for 2-(4-Methoxyphenyl)-1H-indene as an example.
| Parameter | Value | Reference |
| Chemical Formula | C₁₆H₁₄O | [8] |
| Molecular Weight | 222.27 | [8] |
| Crystal System | Monoclinic | [8] |
| Space Group | P2₁/c | [8] |
| Unit Cell Dimensions | a = 5.8347 Å, b = 7.5584 Å, c = 26.135 Å, β = 92.772° | [8] |
| Key Features | The molecule is almost planar. | [8] |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: This is often the most challenging step. High-quality single crystals are grown using methods like slow evaporation of a solvent, vapor diffusion between a solvent and an anti-solvent, or slow cooling of a saturated solution.[1][8] A suitable crystal should be >0.1 mm in all dimensions and free of major defects.[8]
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.[1]
-
Data Collection: The mounted crystal is placed in an intense, monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (a series of spots of varying intensity) is recorded by a detector.[8]
-
Structure Solution: The collected diffraction data are processed to determine the unit cell parameters and space group.[8] The "phase problem" is then solved, often using direct methods for small molecules, to generate an electron density map of the molecule.[8]
-
Structure Refinement: An atomic model is built into the electron density map. The positions and thermal parameters of the atoms are then refined to achieve the best possible fit between the calculated and observed diffraction data.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. It is based on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies.
Key Information Provided:
-
Functional Groups: Confirms the presence or absence of key functional groups such as C=O (ketones), O-H (alcohols, acids), N-H (amines, amides), C≡N (nitriles), and C=C (alkenes, aromatics).[2][9]
-
Reaction Monitoring: Can be used to monitor the progress of a reaction by observing the disappearance of a reactant's functional group peak and the appearance of a product's peak.
Data Presentation: Characteristic IR Absorptions for Indene Derivatives
| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Reference |
| Aromatic C-H | Stretch | 3100 - 3000 | [2] |
| Alkene C-H | Stretch | 3080 - 3020 | [2] |
| Alkane C-H | Stretch | 3000 - 2850 | [2] |
| Aromatic C=C | Stretch | ~1600, ~1475 | [2] |
| Ketone C=O (in Indanones) | Stretch | ~1700 | [2] |
| Nitro NO₂ | Stretch | ~1512, ~1267 | [2] |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Sample Preparation: Place a small amount (a few milligrams) of the solid or liquid indene derivative directly onto the ATR crystal (e.g., diamond).
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. An IR beam is passed through the crystal in such a way that it reflects internally. At the point of reflection, an "evanescent wave" penetrates a short distance into the sample, where absorption can occur.
-
Spectrum Generation: The detector measures the absorbed radiation, and the instrument's software plots a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).
-
Cleaning: The crystal is cleaned thoroughly with a suitable solvent (e.g., isopropanol) after analysis.
Summary and Analytical Workflow
The characterization of a novel indene derivative is a stepwise process where each analytical technique provides a piece of the structural puzzle. The workflow diagram below illustrates a typical logical progression for a newly synthesized compound.
References
- 1. benchchem.com [benchchem.com]
- 2. New Synthetic Applications of 2-Benzylidene-1-indanones: Synthesis of 4b,10,10a,11-Tetrahydro-5H-indeno[1,2-H]quinoline and 1′-(Diisopropylamino)-2,2′-spirobi[indene]-1,3′(1′H,3H)-dione [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Indene(95-13-6) 1H NMR spectrum [chemicalbook.com]
- 5. Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Studies in mass spectrometry. Part XII. Mass spectra of enamines - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Indene [webbook.nist.gov]
Unraveling the Potential of Indene Scaffolds: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, the indene core represents a versatile scaffold in the design of novel therapeutic agents. This guide provides a comparative analysis of structure-activity relationship (SAR) studies for various indene-based compounds, focusing on their applications as anticancer agents and acetylcholinesterase inhibitors. Experimental data is presented in structured tables for clear comparison, accompanied by detailed experimental protocols and visualizations of key biological pathways.
Indene-Based Compounds as Tubulin Polymerization Inhibitors
A significant area of research for indene derivatives has been their development as inhibitors of tubulin polymerization, a critical target in cancer therapy. By disrupting microtubule dynamics, these agents can induce cell cycle arrest and apoptosis in cancer cells. Several studies have explored the SAR of dihydro-1H-indene derivatives, drawing inspiration from natural products like colchicine and combretastatin A-4 (CA4).[1][2][3]
A series of novel dihydro-1H-indene analogues were designed to merge the linker of CA-4 into the indene ring system.[2][3] The distance between the two aromatic rings (Ring A and Ring B) is a crucial factor for activity. The most potent compounds in this series were evaluated for their antiproliferative activity against various cancer cell lines.
Comparative Antiproliferative Activity of Dihydro-1H-indene Derivatives
| Compound | B Ring Substituent | K562 IC₅₀ (µM) | A549 IC₅₀ (µM) | HCT116 IC₅₀ (µM) | MCF7 IC₅₀ (µM) |
| 12d | 4-hydroxy-3-methoxyphenyl | 0.028 ± 0.003 | 0.035 ± 0.004 | 0.087 ± 0.009 | 0.046 ± 0.005 |
| 12j | 3,4,5-trimethoxyphenyl | 0.13 ± 0.01 | 0.18 ± 0.02 | 0.25 ± 0.03 | 0.15 ± 0.02 |
| 12q | 2,3-dihydrobenzofuran-5-yl | 0.075 ± 0.008 | 0.091 ± 0.01 | 0.12 ± 0.01 | 0.088 ± 0.009 |
| 12t | Indol-5-yl | 0.21 ± 0.02 | 0.29 ± 0.03 | 0.38 ± 0.04 | 0.25 ± 0.03 |
| CA-4 | (Positive Control) | 0.002 ± 0.0003 | 0.003 ± 0.0004 | 0.004 ± 0.0005 | 0.003 ± 0.0004 |
Data sourced from studies on dihydro-1H-indene derivatives as tubulin polymerization inhibitors.[2][3]
The SAR studies revealed that a 4-hydroxy-3-methoxyphenyl group on the B ring (compound 12d ) resulted in the most potent antiproliferative activity across all tested cancer cell lines, with IC₅₀ values in the nanomolar range.[2][3] Further investigations showed that compound 12d inhibits tubulin polymerization by binding to the colchicine site, leading to G2/M phase cell cycle arrest and apoptosis.[2][3][4]
Experimental Protocols
In Vitro Cell Growth Inhibition Assay: The antiproliferative activities of the synthesized compounds were evaluated using the Cell Counting Kit-8 (CCK-8) assay.[2][3] Cancer cell lines (K562, A549, HCT116, MCF7) were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period. The absorbance was then measured at 450 nm to determine cell viability. IC₅₀ values were calculated from the dose-response curves.[2][3]
Tubulin Polymerization Assay: The effect of the compounds on tubulin polymerization was assessed using a tubulin polymerization assay kit. Tubulin was incubated with the test compounds in a polymerization buffer, and the change in absorbance at 340 nm was monitored over time. An increase in absorbance indicates tubulin polymerization, and inhibition is observed as a decrease in this rate.[2][3]
Visualizing the Mechanism of Action
The following diagram illustrates the proposed mechanism by which dihydro-1H-indene derivatives inhibit tubulin polymerization and induce apoptosis.
Indene-Based Compounds as Acetylcholinesterase Inhibitors
Another promising therapeutic application of indene derivatives is in the management of Alzheimer's disease (AD). Inhibition of the acetylcholinesterase (AChE) enzyme is a key strategy to enhance cholinergic neurotransmission in AD patients.[5] Inspired by the indene moiety present in the NSAID sulindac, which has shown neuroprotective effects, researchers have synthesized and evaluated novel indene hydrazide analogs for their AChE inhibitory activity.[5][6]
Comparative AChE and BuChE Inhibitory Activity
| Compound | R Substituent | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | Selectivity Index (BuChE/AChE) |
| SD-29 | 2-hydroxy | 15.24 ± 0.145 | 52.18 ± 0.128 | 3.42 |
| SD-30 | 4-hydroxy | 13.86 ± 0.163 | 48.55 ± 0.136 | 3.50 |
| SD-31 | 2-methoxy | 18.92 ± 0.127 | 61.33 ± 0.151 | 3.24 |
| SD-32 | 4-methoxy | 16.77 ± 0.153 | 55.46 ± 0.142 | 3.31 |
| Donepezil | (Standard Drug) | 0.05 ± 0.002 | 3.50 ± 0.080 | 70.00 |
Data sourced from a study on indene-derived hydrazides as AChE inhibitors.[5]
The SAR study indicated that the position of the substituent on the benzylidene ring influenced the inhibitory activity. A hydrogen bond donor group (hydroxyl) at the para-position (compound SD-30 ) resulted in the most potent AChE inhibition among the synthesized analogs.[5] While not as potent as the standard drug donepezil, these compounds provide a valuable scaffold for further optimization.
Experimental Protocols
Cholinesterase Inhibition Assay: The in vitro inhibitory activity of the indene analogs against AChE (from electric eel) and butyrylcholinesterase (BuChE; from equine serum) was determined using a modified Ellman's spectrophotometric method. The assay measures the hydrolysis of acetylthiocholine iodide or butyrylthiocholine iodide by the respective enzymes. The rate of the reaction is monitored by measuring the absorbance of the yellow-colored product at 412 nm. IC₅₀ values were determined by plotting the percentage of inhibition versus the inhibitor concentration.[5]
Visualizing the Experimental Workflow
The following diagram outlines the workflow for the synthesis and biological evaluation of indene-derived hydrazides.
Conclusion
The indene scaffold has proven to be a valuable starting point for the development of potent and selective inhibitors for various biological targets. The SAR studies on dihydro-1H-indene derivatives highlight the importance of specific substitutions on the B ring for potent anticancer activity through tubulin polymerization inhibition. Similarly, the exploration of indene-hydrazide analogs demonstrates their potential as AChE inhibitors for the treatment of Alzheimer's disease, with the position of hydrogen-bonding groups playing a key role in their activity. The data and protocols presented in this guide offer a comparative overview to aid researchers in the rational design and development of next-generation indene-based therapeutic agents.
References
- 1. Synthesis and biological evaluation of benzocyclooctene-based and indene-based anticancer agents that function as inhibitors of tubulin polymerization - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indene-Derived Hydrazides Targeting Acetylcholinesterase Enzyme in Alzheimer’s: Design, Synthesis, and Biological Evaluation [mdpi.com]
- 6. research.aalto.fi [research.aalto.fi]
A Spectroscopic Guide to Differentiating 1H-Indene and its Elusive Isomer, 2H-Indene
For researchers, scientists, and drug development professionals, understanding the subtle differences between structural isomers is paramount. This guide provides a comprehensive comparison of the spectroscopic properties of 1H-indene and its less stable, highly reactive isomer, 2H-indene. Due to the transient nature of 2H-indene, this guide leverages both experimental data for 1H-indene and computationally predicted data for 2H-indene to provide a complete analytical picture.
The key to differentiating these two isomers lies in their distinct spectroscopic signatures, which arise from fundamental differences in their electronic structure and stability. 1H-indene possesses a conjugated system that includes the benzene ring, rendering it more stable. In contrast, 2H-indene, also known as isoindene, has a cross-conjugated system that disrupts the aromaticity of the benzene ring, leading to significant instability and a fleeting existence under normal conditions. Computational studies indicate that 2H-indene is approximately 20-25 kcal/mol less stable than 1H-indene, readily isomerizing to the 1H-form.
This guide will delve into the specific differences observed in ¹H NMR, ¹³C NMR, Infrared (IR), and UV-Visible spectroscopy, providing the quantitative data and experimental context necessary for unambiguous identification.
Spectroscopic Data Comparison
The following tables summarize the key experimental spectroscopic data for 1H-indene and the predicted data for 2H-indene, offering a clear, quantitative comparison.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides a powerful tool for distinguishing between the two isomers based on the chemical shifts and coupling patterns of the protons.
| Compound | Proton | Experimental/Predicted Chemical Shift (δ, ppm) | Key Features |
| 1H-Indene | H1 (CH₂) | ~3.39[1] | Singlet (or narrowly split multiplet) |
| H2, H3 | ~6.55 - 6.88[1] | Multiplets, distinct olefinic protons | |
| Aromatic | ~7.19 - 7.47[1] | Complex multiplet | |
| 2H-Indene | H1, H3 | (Predicted) ~6.5-7.0 | Olefinic protons, likely a complex multiplet |
| H2 (CH₂) | (Predicted) ~3.5-4.0 | Singlet, deshielded compared to 1H-indene | |
| Aromatic | (Predicted) ~7.0-7.3 | Complex multiplet, potentially less dispersed than 1H-indene |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectra of the two isomers are expected to show significant differences, particularly in the chemical shifts of the carbons in the five-membered ring.
| Compound | Carbon | Experimental/Predicted Chemical Shift (δ, ppm) | Key Features |
| 1H-Indene | C1 (CH₂) | ~39.0 | Aliphatic carbon |
| C2, C3 | ~131.0, ~128.0 | Olefinic carbons | |
| Aromatic/Quaternary | ~121.0 - 145.0 | Aromatic and bridgehead carbons | |
| 2H-Indene | C1, C3 | (Predicted) ~125-135 | Olefinic carbons |
| C2 (CH₂) | (Predicted) ~45-55 | Deshielded aliphatic carbon | |
| Aromatic/Quaternary | (Predicted) ~120-150 | Aromatic and quaternary carbons, with C3a/C7a likely shifted downfield |
Infrared (IR) Spectroscopy
The vibrational modes of the two isomers, as observed in their IR spectra, will differ, particularly in the C-H and C=C stretching regions.
| Compound | Vibrational Mode | Experimental/Predicted Wavenumber (cm⁻¹) | Key Features |
| 1H-Indene | Aromatic C-H Stretch | ~3000-3100[2][3] | Sharp peaks |
| Olefinic C-H Stretch | ~3050[2][3] | ||
| Aliphatic C-H Stretch | ~2800-3000[2][3] | ||
| C=C Stretch | ~1600-1650[2][3] | Conjugated system | |
| 2H-Indene | Aromatic C-H Stretch | (Predicted) ~3000-3100 | Sharp peaks |
| Olefinic C-H Stretch | (Predicted) ~3050-3100 | Likely more complex than 1H-indene | |
| Aliphatic C-H Stretch | (Predicted) ~2850-2950 | ||
| C=C Stretch | (Predicted) ~1600-1680 | Non-conjugated and conjugated double bonds will have distinct frequencies |
UV-Visible Spectroscopy
The electronic transitions of the two isomers result in different UV-Vis absorption spectra, reflecting their distinct conjugation patterns.
| Compound | λmax (nm) | Key Features |
| 1H-Indene | ~255, ~286, ~295[4] | Characteristic of an extended conjugated system. |
| 2H-Indene | (Predicted) Shorter wavelength than 1H-indene | The disrupted conjugation in 2H-indene would lead to a hypsochromic (blue) shift compared to 1H-indene. |
Experimental and Computational Protocols
A brief overview of the methodologies used to obtain the presented data is provided below.
Experimental Protocols for 1H-Indene
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher. Samples are dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard (0 ppm).
-
IR Spectroscopy: Infrared spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. Liquid samples can be analyzed as a thin film between salt plates (e.g., NaCl or KBr). Solid samples can be analyzed as a KBr pellet or a Nujol mull.
-
UV-Visible Spectroscopy: UV-Vis spectra are recorded using a spectrophotometer. The sample is dissolved in a suitable UV-transparent solvent, such as ethanol or hexane, and placed in a quartz cuvette.
Computational Protocols for 2H-Indene
The predicted spectroscopic data for 2H-indene are derived from quantum chemical calculations, typically using Density Functional Theory (DFT).
-
Geometry Optimization: The molecular structure of 2H-indene is optimized to find its lowest energy conformation.
-
NMR Chemical Shift Calculation: The magnetic shielding tensors are calculated using methods like Gauge-Independent Atomic Orbital (GIAO). These are then converted to chemical shifts by referencing to a standard (e.g., calculated shielding of TMS).
-
IR Frequency Calculation: Vibrational frequencies are calculated from the second derivatives of the energy with respect to atomic positions. The resulting frequencies are often scaled by an empirical factor to better match experimental values.
-
UV-Visible Spectra Calculation: Electronic excitation energies and oscillator strengths are calculated using Time-Dependent DFT (TD-DFT). These are used to generate a theoretical UV-Vis spectrum.
Logical Workflow for Isomer Differentiation
The following diagram illustrates a systematic approach to differentiate between 1H-indene and 2H-indene using the spectroscopic data presented.
References
A Comparative Guide to Purity Assessment of Methyl 1H-indene-3-carboxylate: qNMR vs. Chromatographic Techniques
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of chemical and pharmaceutical development. For a compound such as Methyl 1H-indene-3-carboxylate, a versatile building block in organic synthesis, ensuring high purity is paramount for the reliability and reproducibility of downstream applications. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity assessment of this compound. The comparison is supported by detailed experimental protocols and illustrative performance data.
Methodology Comparison at a Glance
The choice of analytical technique for purity determination depends on various factors, including the nature of the analyte, potential impurities, required accuracy, and available instrumentation. While chromatographic techniques are widely used for their separative power, qNMR offers a distinct advantage as a primary ratio method, providing a direct measure of purity without the need for a specific reference standard of the analyte.
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Signal intensity is directly proportional to the number of nuclei. | Differential partitioning of analytes between a mobile and stationary phase. | Partitioning of volatile analytes between a mobile gas phase and a stationary phase. |
| Quantitation | Absolute (primary method), requires a certified internal standard. | Relative, requires a reference standard of the analyte for accurate quantification. | Relative, requires a reference standard of the analyte for accurate quantification. |
| Selectivity | High for structurally distinct molecules. May have limitations with isomeric impurities. | Excellent for separating a wide range of non-volatile and thermally labile compounds. | Excellent for separating volatile and thermally stable compounds. |
| Sensitivity | Moderate. | High, especially with UV or MS detectors. | Very high, especially with FID or MS detectors. |
| Sample Throughput | Moderate. | High. | High. |
| Destructive | No. | Yes. | Yes. |
| Key Advantage | Absolute quantification without a specific analyte reference standard. | High resolving power for complex mixtures. | High efficiency and sensitivity for volatile compounds. |
| Key Limitation | Lower sensitivity compared to chromatographic methods; peak overlap can be an issue. | Requires a reference standard for each analyte for accurate quantification. | Limited to volatile and thermally stable compounds. |
Illustrative Purity Assessment Data
The following tables present hypothetical, yet realistic, data for the purity assessment of a batch of this compound using qNMR, HPLC, and GC.
Table 1: qNMR Purity Assessment Results
| Parameter | Value |
| Analyte | This compound |
| Internal Standard | Maleic Acid (Certified Purity: 99.8%) |
| Calculated Purity (w/w %) | 99.2% |
| Relative Standard Deviation (RSD, n=3) | 0.15% |
| Potential Impurities Detected | |
| 1H-Indene-3-carboxylic acid | 0.5% |
| Residual Methanol | 0.2% |
| Unidentified aromatic impurity | ~0.1% |
Table 2: HPLC-UV Purity Assessment Results
| Peak No. | Component | Retention Time (min) | Area % |
| 1 | Unidentified Impurity 1 | 3.2 | 0.12 |
| 2 | 1H-Indene-3-carboxylic acid | 4.5 | 0.55 |
| 3 | This compound | 7.8 | 99.28 |
| 4 | Unidentified Impurity 2 | 9.1 | 0.05 |
| Total Area % | 100.00 |
Table 3: GC-MS Impurity Profiling Results
| Peak No. | Component | Retention Time (min) | Relative Area % |
| 1 | Residual Methanol | 2.1 | 0.18 |
| 2 | This compound | 10.5 | 99.75 |
| 3 | Unidentified Volatile Impurity | 12.3 | 0.07 |
| Total Area % | 100.00 |
Experimental Protocols
Quantitative ¹H-NMR (qNMR) Spectroscopy
Principle: qNMR is a primary analytical method where the integrated area of a specific resonance signal is directly proportional to the molar amount of the corresponding nuclei. By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and weight, the absolute purity of the analyte can be determined.
Instrumentation:
-
NMR Spectrometer: 400 MHz or higher
-
NMR Tubes: 5 mm precision tubes
Materials:
-
This compound sample
-
Internal Standard: Maleic acid (certified reference material, purity ≥ 99.5%)
-
Deuterated Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5 mg of maleic acid into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of CDCl₃.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition Parameters:
-
Pulse Program: zg30 (or equivalent single pulse experiment)
-
Number of Scans (NS): 16
-
Dummy Scans (DS): 4
-
Relaxation Delay (D1): 30 s (to ensure full relaxation of all relevant nuclei)
-
Acquisition Time (AQ): ≥ 3 s
-
Spectral Width (SW): 20 ppm
-
Temperature: 298 K
Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the well-resolved singlet signal of the methyl ester protons of this compound (δ ≈ 3.84 ppm, 3H).
-
Integrate the singlet signal of the olefinic protons of maleic acid (δ ≈ 6.30 ppm, 2H).
-
Calculate the purity using the following formula:
Purity (w/w %) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential interactions with a stationary phase (column) and a liquid mobile phase. A UV detector measures the absorbance of the eluting compounds, and the peak area is proportional to the concentration.
Instrumentation:
-
HPLC system with a UV detector
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and Water (with 0.1% formic acid) in a gradient elution.
-
0-15 min: 50% to 95% Acetonitrile
-
15-20 min: 95% Acetonitrile
-
20-25 min: 95% to 50% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Dissolve approximately 1 mg of this compound in 10 mL of acetonitrile to prepare a 100 µg/mL solution.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase. The separated compounds are then detected by a mass spectrometer, which provides information on their mass-to-charge ratio, aiding in identification.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 min
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Ion Source Temperature: 230 °C
-
Mass Range: 40-400 amu
Sample Preparation:
-
Dissolve approximately 1 mg of this compound in 1 mL of dichloromethane.
Visualizations
Caption: Workflow for purity assessment by quantitative NMR (qNMR).
Caption: Logical comparison of qNMR, HPLC, and GC for purity assessment.
Conclusion
For the purity assessment of this compound, qNMR stands out as a powerful primary method for obtaining an absolute purity value without the need for a specific, highly characterized standard of the analyte itself. It is particularly valuable for the certification of reference materials.
HPLC is an excellent orthogonal technique that provides high-resolution separation of non-volatile impurities, such as the starting material (1H-Indene-3-carboxylic acid) and other potential by-products. It is highly suitable for routine quality control and for detecting trace-level impurities.
GC-MS is a complementary technique that is highly sensitive for the detection of volatile impurities, including residual solvents like methanol.
A comprehensive purity assessment of this compound is best achieved by employing a combination of these techniques. qNMR can provide a highly accurate, absolute purity value, while HPLC and GC-MS offer detailed insights into the impurity profile, ensuring a thorough characterization of the material's quality.
Unveiling the Molecular Architecture: A Comparative Guide to the Structural Analysis of Methyl 1H-indene-3-carboxylate Derivatives
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of X-ray crystallography and alternative analytical techniques for the structural elucidation of Methyl 1H-indene-3-carboxylate and its derivatives, compounds of significant interest in medicinal chemistry.
The indene scaffold is a core motif in numerous biologically active molecules. Understanding the exact spatial arrangement of atoms within this compound derivatives is crucial for deciphering their structure-activity relationships (SAR) and for the rational design of novel therapeutic agents. While single-crystal X-ray diffraction remains the gold standard for unambiguous structure determination, other spectroscopic methods provide valuable and often complementary information.
At the Pinnacle of Precision: X-ray Crystallography
X-ray crystallography offers an unparalleled, high-resolution view of a molecule's structure in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, scientists can map the electron density and, consequently, the precise position of each atom. This technique provides definitive information on bond lengths, bond angles, and the overall conformation of the molecule, as well as how molecules pack together in a crystal lattice.
For a related compound, Ethyl 2-(4-methylbenzoyl)-2,3-dihydro-1H-indene-2-carboxylate, X-ray diffraction analysis revealed a monoclinic crystal system with a space group of P21/c.[1] Key crystallographic parameters for this derivative are summarized in the table below, offering a glimpse into the type of quantitative data obtainable from such experiments.
Table 1: Crystallographic Data for Ethyl 2-(4-methylbenzoyl)-2,3-dihydro-1H-indene-2-carboxylate [1]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 8.1957(14) |
| b (Å) | 6.1287(10) |
| c (Å) | 32.995(5) |
| β (°) | 93.014(3) |
| Volume (ų) | 1652.1(5) |
| Z | 4 |
| R-factor | 0.049 |
Note: As of the latest search, a publicly available crystal structure for the parent this compound was not found. The data presented here is for a more complex derivative and serves as a representative example.
Experimental Protocol: Single-Crystal X-ray Diffraction
The workflow for determining a crystal structure via X-ray diffraction involves several key stages.
-
Crystal Growth: High-quality single crystals are grown from a purified sample of the this compound derivative. This is often the most challenging step and can be achieved through methods like slow evaporation of a solvent, or vapor diffusion.
-
Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are determined, and an initial electron density map is generated. An atomic model is then built into this map and refined to best fit the experimental data. The quality of the final structure is assessed by parameters like the R-factor, which indicates the agreement between the crystallographic model and the experimental X-ray diffraction data.[1]
Alternative and Complementary Analytical Techniques
While X-ray crystallography provides a static picture of a molecule, other techniques offer dynamic information and are applicable to non-crystalline samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of each atom, their connectivity, and through-space proximity. For this compound and its derivatives, ¹H and ¹³C NMR are routinely used to confirm their identity and purity.
Table 2: Comparison of Analytical Techniques for Structural Analysis
| Feature | X-ray Crystallography | NMR Spectroscopy | FT-IR Spectroscopy | Mass Spectrometry |
| Sample State | Crystalline Solid | Solution or Solid | Solid, Liquid, Gas | Solid, Liquid, Gas |
| Information | 3D structure, bond lengths/angles, packing | Connectivity, conformation in solution, dynamics | Functional groups | Molecular weight, elemental composition, fragmentation |
| Resolution | Atomic (typically < 1 Å) | Lower than crystallography | Functional group level | Molecular formula |
| Key Advantage | Unambiguous 3D structure | Information on dynamics in solution | Rapid functional group identification | High sensitivity and molecular weight determination |
| Limitation | Requires single crystals | Can be complex for large molecules | Limited structural detail | Does not provide 3D structure |
¹H and ¹³C NMR Data for this compound:
-
¹H NMR (CDCl₃, 300 MHz): δ 7.97 (d, J = 7.6 Hz, 1H), 7.42 – 7.40 (m, 2H), 7.31 – 7.17 (m, 2H), 3.84 (s, 3H), 3.45 (d, J = 1.7 Hz, 2H).
-
¹³C NMR (CDCl₃, 75 MHz): δ 164.7, 144.5, 143.5, 140.7, 136.3, 126.7, 125.5, 123.8, 122.5, 51.5, 38.4.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation, characteristic vibrational frequencies of different chemical bonds can be determined. For this compound derivatives, FT-IR can confirm the presence of the ester carbonyl group (C=O stretch typically around 1700-1730 cm⁻¹) and the aromatic C-H bonds.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). Fragmentation patterns observed in the mass spectrum can also offer clues about the molecule's structure.
Biological Context and Signaling Pathways
Indene derivatives have been investigated for a range of biological activities, including as anti-inflammatory, anticancer, and antiviral agents. The specific biological targets and signaling pathways modulated by this compound derivatives are an active area of research. The precise structural information obtained from techniques like X-ray crystallography is vital for understanding how these molecules interact with biological macromolecules, such as enzymes and receptors, and for designing more potent and selective drug candidates.
Conclusion
References
Safety Operating Guide
Proper Disposal of Methyl 1H-indene-3-carboxylate: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like Methyl 1H-indene-3-carboxylate (CAS No. 39891-79-7) is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound.
I. Immediate Safety Considerations
Before handling this compound, it is crucial to be aware of its potential hazards. While a specific, comprehensive safety data sheet (SDS) was not found, information on structurally similar compounds, such as indene, suggests that this chemical should be handled with care.
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Gloves: Inspect gloves prior to use and use proper removal techniques to avoid skin contact.[1]
-
Eye Protection: Safety glasses or goggles are essential to prevent eye contact.
-
Lab Coat: A lab coat should be worn to protect clothing and skin.
-
Respiratory Protection: If working in a poorly ventilated area or if dusts are generated, respiratory protection may be required.[2]
In case of accidental exposure, follow these first-aid measures and seek medical attention:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[1]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1]
II. Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent further contamination and exposure.
Spill Cleanup Protocol:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Use an inert absorbent material to contain the spill. Avoid creating dust.[1]
-
Collect: Carefully sweep or scoop up the spilled material and place it into a suitable, closed container for disposal.[1]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Treat the collected waste as hazardous and dispose of it according to the procedures outlined below.
III. Disposal Procedures
Proper disposal of this compound is essential to comply with regulations and protect the environment. Waste material must be disposed of in accordance with national and local regulations.
Step-by-Step Disposal Plan:
-
Waste Identification and Segregation:
-
Identify the waste as "Hazardous Waste".
-
Do not mix this compound waste with other waste streams. Segregation is key to safe and compliant disposal.
-
Keep halogenated and non-halogenated solvent wastes separate.
-
-
Containerization:
-
Use a container that is compatible with the chemical.
-
Whenever possible, leave the chemical in its original container.
-
If transferring to a new container, ensure it is clean, dry, and properly labeled.
-
Keep the container tightly closed except when adding waste.[3]
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste".
-
Include the full chemical name: "this compound".
-
Indicate the accumulation start date.
-
Attach any other labels as required by your institution or local regulations.
-
-
Storage:
-
Store the waste container at or near the point of generation.
-
Keep the storage area well-ventilated.
-
Store in a cool place.
-
-
Final Disposal:
-
Contact a licensed professional waste disposal service to arrange for pickup and disposal.[1]
-
It is recommended to offer surplus and non-recyclable solutions to a licensed disposal company.[1]
-
For flammable materials like this, incineration in a chemical incinerator equipped with an afterburner and scrubber may be a suitable disposal method.[1]
-
IV. Quantitative Data Summary
| Parameter | Value | Reference |
| CAS Number | 39891-79-7 | [4][5][6] |
| Molecular Formula | C₁₁H₁₀O₂ | [4][5] |
| Molecular Weight | 174.19 g/mol | [5] |
| Boiling Point | 291.7 °C at 760 mmHg | [4] |
| Flash Point | 118.1 °C | [4] |
| Density | 1.181 g/cm³ | [4] |
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Personal protective equipment for handling Methyl 1H-indene-3-carboxylate
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Methyl 1H-indene-3-carboxylate (CAS No. 39891-79-7). Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
Proper personal protective equipment is the first line of defense against potential exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses with Side Shields | Must be worn at all times in the laboratory. |
| Chemical Splash Goggles | Required when there is a risk of splashing. | |
| Hand Protection | Nitrile Gloves | Inspect for tears or holes before each use. |
| Body Protection | Laboratory Coat | Standard, properly fitting lab coat. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge. |
Operational Plan: Handling and Storage
Safe handling and storage practices are crucial to prevent accidents and maintain the chemical's purity.
Handling
-
Work Area: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Aerosol Prevention: Avoid procedures that could generate aerosols or dust.
-
Hygiene: Wash hands thoroughly with soap and water after handling.
Storage
-
Container: Keep the container tightly closed when not in use.
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Labeling: Ensure the container is clearly labeled with the chemical name and any relevant hazard warnings.
Disposal Plan
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, paper towels) in a designated, labeled, and sealed container.
-
Waste Segregation: Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Professional Disposal: Arrange for disposal through a licensed chemical waste disposal company. Do not pour down the drain or dispose of in regular trash.
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
